Piperundecalidine
Description
Structure
3D Structure
Properties
CAS No. |
88660-11-1 |
|---|---|
Molecular Formula |
C23H29NO3 |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
(2E,4E,10E)-11-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylundeca-2,4,10-trien-1-one |
InChI |
InChI=1S/C23H29NO3/c25-23(24-16-10-7-11-17-24)13-9-6-4-2-1-3-5-8-12-20-14-15-21-22(18-20)27-19-26-21/h4,6,8-9,12-15,18H,1-3,5,7,10-11,16-17,19H2/b6-4+,12-8+,13-9+ |
InChI Key |
BADLEYLQAILHPV-AZMZBSBOSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C=C/C=C/CCCC/C=C/C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
C1CCN(CC1)C(=O)C=CC=CCCCCC=CC2=CC3=C(C=C2)OCO3 |
melting_point |
64.5 - 65.5 °C |
Other CAS No. |
88660-11-1 |
physical_description |
Solid |
Origin of Product |
United States |
Foundational & Exploratory
Piperundecalidine: A Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperundecalidine, a bioactive amide alkaloid, has been identified as a constituent of several species within the Piper genus, notably Piper longum, Piper retrofractum, and Piper nigrum. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources, distribution, and analytical methodologies for this compound. While quantitative data on its concentration across different plant tissues remains limited in publicly available literature, this guide synthesizes existing phytochemical research to offer insights into its distribution. Detailed experimental protocols for the isolation and quantification of related piperamides are presented, which can be adapted for targeted studies on this compound. Furthermore, a putative biosynthetic pathway is proposed based on the established biosynthesis of its precursors. This document aims to serve as a valuable resource for researchers investigating the pharmacological potential and natural product chemistry of this compound.
Natural Sources and Distribution
This compound has been identified in several economically and medicinally important species of the Piperaceae family. The primary sources reported in the literature are:
-
Piper longum L. (Long Pepper): This species is a well-documented source of this compound, where it co-occurs with other prominent piperamides like piperine and piperlongumine. It is found in various parts of the plant, including the fruits and roots[1][2][3].
-
Piper retrofractum Vahl. (Javanese Long Pepper): this compound is also a known constituent of P. retrofractum[4][5].
-
Piper nigrum L. (Black Pepper): While less frequently reported, this compound has also been identified in black pepper[6][7].
Quantitative Distribution
A comprehensive quantitative analysis of this compound across different plant parts (fruits, leaves, stems, and roots) of these Piper species is not extensively available in the current scientific literature. Most studies have focused on the qualitative identification of this compound as part of broader phytochemical screenings. The table below summarizes the available information on the presence of this compound and notes the absence of specific quantitative data.
| Plant Species | Plant Part | This compound Presence | Quantitative Data (mg/g dry weight) | References |
| Piper longum L. | Fruit | Identified | Data not available | [1][2][3] |
| Root | Identified | Data not available | [2] | |
| Stem | Not explicitly reported | Data not available | ||
| Leaf | Not explicitly reported | Data not available | ||
| Piper retrofractum Vahl. | Fruit | Identified | Data not available | [4][5] |
| Leaf | Not explicitly reported | Data not available | ||
| Stem | Not explicitly reported | Data not available | ||
| Piper nigrum L. | Fruit | Identified | Data not available | [6][7] |
Note: The lack of quantitative data highlights a significant research gap and an opportunity for further analytical studies to determine the precise distribution and concentration of this compound in these important medicinal plants.
Experimental Protocols
Isolation of this compound (Adapted Protocol)
This protocol is based on general methods for the preparative isolation of piperamides from Piper species.
Objective: To isolate this compound from the plant matrix for structural elucidation and pharmacological studies.
Methodology:
-
Plant Material Preparation:
-
Collect and identify the desired plant material (e.g., fruits of Piper longum).
-
Air-dry the material in the shade to a constant weight.
-
Grind the dried material into a fine powder.
-
-
Extraction:
-
Perform Soxhlet extraction or maceration of the powdered plant material with a suitable solvent such as methanol or ethanol for several hours.
-
Concentrate the resulting crude extract under reduced pressure using a rotary evaporator.
-
-
Fractionation (Optional):
-
The crude extract can be subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity. Piperamides are typically found in the less polar to medium-polarity fractions.
-
-
Chromatographic Purification:
-
Column Chromatography:
-
Pack a silica gel column with a suitable non-polar solvent (e.g., hexane).
-
Load the crude extract or fraction onto the column.
-
Elute the column with a gradient of increasing polarity, for instance, a hexane-ethyl acetate solvent system.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., toluene:ethyl acetate, 7:3 v/v) and visualize under UV light (254 nm and 366 nm).
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Pool fractions containing the compound of interest (based on TLC analysis).
-
Further purify the pooled fractions using a Prep-HPLC system with a C18 column.
-
Employ a mobile phase gradient, for example, of acetonitrile and water.
-
Monitor the elution profile with a UV detector at a wavelength determined from the UV spectrum of this compound (if known) or a general wavelength for piperamides (e.g., 340 nm).
-
Collect the peak corresponding to this compound.
-
-
-
Structure Elucidation:
-
Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR.
-
Quantification of this compound (Adapted Protocol)
This protocol is based on validated HPLC-UV methods for the quantification of piperine and other piperamides.
Objective: To determine the concentration of this compound in plant extracts.
Methodology:
-
Standard Preparation:
-
Obtain a certified reference standard of this compound.
-
Prepare a stock solution of the standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the powdered plant material.
-
Extract the sample with a known volume of a suitable solvent (e.g., methanol) using ultrasonication or another appropriate extraction method.
-
Filter the extract through a 0.45 µm syringe filter before HPLC analysis.
-
-
HPLC-UV Analysis:
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. The exact ratio should be optimized to achieve good separation of this compound from other co-eluting compounds.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound. If unknown, a diode array detector (DAD) can be used to determine the optimal wavelength, or a common wavelength for piperamides (e.g., 340 nm) can be used.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.
-
Calculate the content of this compound in the original plant material (e.g., in mg/g of dry weight).
-
-
Method Validation:
-
The analytical method should be validated according to ICH guidelines for linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).
-
Biosynthesis of this compound
The complete biosynthetic pathway of this compound has not been fully elucidated. However, a putative pathway can be proposed based on the known biosynthesis of its constituent parts: the piperidine ring and the (2E,4E,10E)-11-(1,3-benzodioxol-5-yl)undeca-2,4,10-trienoyl moiety.
Biosynthesis of the Piperidine Ring
The piperidine ring in piperamides is derived from the amino acid L-lysine.
Caption: Proposed biosynthetic pathway of the piperidine ring from L-lysine.
Proposed Biosynthesis of the Acyl Moiety and Final Condensation
The (2E,4E,10E)-11-(1,3-benzodioxol-5-yl)undeca-2,4,10-trienoyl-CoA thioester is likely synthesized through a combination of the phenylpropanoid and fatty acid biosynthesis pathways. The final step is the condensation of this acyl-CoA with piperidine, catalyzed by an acyltransferase.
Caption: Putative biosynthetic pathway of this compound.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the extraction, isolation, and analysis of this compound from a plant source.
Caption: General experimental workflow for this compound analysis.
Conclusion
This compound is a noteworthy bioactive alkaloid with a distribution primarily within the Piper genus. This guide has consolidated the current understanding of its natural sources and has provided adaptable, detailed protocols for its isolation and quantification. The proposed biosynthetic pathway offers a framework for future research into the enzymatic machinery responsible for its production in plants. A significant knowledge gap remains concerning the quantitative distribution of this compound in different plant tissues and its potential pharmacological activities and associated signaling pathways. Further research in these areas is crucial to fully unlock the therapeutic and scientific potential of this natural product.
References
- 1. wjpmr.com [wjpmr.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C23H29NO3 | CID 44453654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Biological Activity of Piperundecalidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperundecalidine, an amide alkaloid isolated from the plant Piper longum L., has garnered scientific interest for its diverse range of biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound extracts, with a focus on quantitative data, experimental methodologies, and associated signaling pathways. While specific quantitative data for this compound is limited, this document leverages available information on the closely related and extensively studied piper amide, piperine, to provide a broader context and detailed experimental frameworks. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.
Introduction
This compound is a naturally occurring amide alkaloid found in Piper longum L. (long pepper), a plant with a long history of use in traditional medicine.[1] Preliminary studies have indicated that this compound possesses a variety of pharmacological properties, including anti-inflammatory, analgesic, anti-amoebic, antidepressant, and hepatoprotective effects.[1][2][3] Despite these promising qualitative reports, in-depth quantitative analysis and mechanistic studies on this compound remain scarce. This guide aims to consolidate the available data on this compound and supplement it with comprehensive information on piperine, the major alkaloid in Piper species, to facilitate further research and development.
Quantitative Biological Activity
To date, specific quantitative data on the biological activities of this compound are not widely available in the scientific literature. However, one key study has reported a significant hepatoprotective effect.
Table 1: Quantitative Biological Activity of this compound
| Biological Activity | Assay System | Endpoint | Result | Reference |
| Hepatoprotective | D-galactosamine/TNF-α induced cytotoxicity in ddY mouse hepatocytes | IC50 | 11 μM | [4] |
Note: The lack of extensive quantitative data for this compound highlights a significant area for future research.
For comparative purposes, the following table summarizes some of the reported quantitative biological activities of piperine, a structurally related and well-researched piper amide.
Table 2: Selected Quantitative Biological Activities of Piperine (for comparative purposes)
| Biological Activity | Assay System | Endpoint | Result | Reference |
| Cytotoxicity | Human colorectal cancer cells (DLD-1) | IC50 | Approx. 125-250 μM | [5] |
| Cytotoxicity | Human leukemic cells (K562) | IC50 | > 300 µM | [4] |
| Anti-inflammatory | LPS-stimulated RAW 264.7 cells | Inhibition of NO production | Significant at 10-20 mg/L | [6][7] |
| Antioxidant | DPPH radical scavenging assay | IC50 | Inactive | [8] |
| Antioxidant | ABTS radical scavenging assay | IC50 | 4.35 ± 0.004 mg/mL | [9] |
| Antimicrobial | Staphylococcus aureus | MIC | Not specified, but activity shown | [10] |
| Antimicrobial | Escherichia coli | MIC | Not specified, but activity shown | [10] |
| Antimicrobial | Candida albicans | MIC | 3.125-100 mg/ml | [10] |
Experimental Protocols
Isolation and Purification of Piper Amides from Piper longum
A general procedure for the isolation of amide alkaloids from Piper longum involves a multi-step chromatographic process.
-
Extraction: The dried and powdered plant material is typically extracted with a solvent such as ethanol.
-
Fractionation: The crude extract is then subjected to a comprehensive off-line two-dimensional liquid chromatography (2D-LC) method. This often involves coupling normal-phase liquid chromatography (NPLC) in the first dimension with reversed-phase liquid chromatography (RPLC) in the second dimension.
-
Purification and Identification: Fractions collected from the 2D-LC separation are further purified, and the structures of the isolated compounds are characterized using techniques such as electrospray ionization-mass spectrometry (ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy. The purity of the isolated compounds can be confirmed by ultra-performance liquid chromatography (UPLC).[11]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., DLD-1, SW480, HT-29) are cultured in an appropriate medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and, after adherence, treated with various concentrations of the test compound (e.g., this compound extract or piperine) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, an MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[4][5]
Anti-inflammatory Assay (LPS-stimulated RAW 264.7 Macrophages)
This assay evaluates the potential of a compound to inhibit the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM medium.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for a short period before stimulation with LPS (e.g., 1 µg/mL).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis: The inhibitory effect of the test compound on the production of NO and pro-inflammatory cytokines is calculated in comparison to LPS-stimulated cells without the test compound.[6][7]
Antioxidant Assays (DPPH and ABTS)
These assays are commonly used to determine the free radical scavenging activity of a compound.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
-
A solution of DPPH radical in a suitable solvent (e.g., methanol) is prepared.
-
The test compound is added to the DPPH solution, and the mixture is incubated in the dark.
-
The decrease in absorbance, resulting from the scavenging of the DPPH radical, is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).
-
The percentage of radical scavenging activity is calculated, and the IC50 value is determined.[8]
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).
-
The test compound is added to the ABTS•+ solution.
-
The reduction in the absorbance of the ABTS•+ solution is measured at a specific wavelength (e.g., 734 nm).
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[9]
-
Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Microorganism Culture: The test microorganisms (bacteria or fungi) are cultured in an appropriate broth medium.
-
Broth Microdilution Method:
-
Serial dilutions of the test compound are prepared in a 96-well microtiter plate containing the broth medium.
-
Each well is inoculated with a standardized suspension of the microorganism.
-
The plates are incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10][12]
-
Signaling Pathways
The precise signaling pathways modulated by this compound have not been elucidated. However, studies on piperine provide valuable insights into the potential mechanisms of action for piper amides. Piperine has been shown to modulate several key signaling pathways involved in inflammation and cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Piperine has been shown to inhibit the activation of the NF-κB pathway.
Caption: NF-κB signaling pathway and the inhibitory effect of piperine.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes such as inflammation, proliferation, and apoptosis. The MAPK family includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Piperine has been demonstrated to modulate the activity of these kinases, thereby influencing downstream cellular responses.
References
- 1. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Alkaloids | 88660-11-1 | Invivochem [invivochem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Selective Cytotoxicity of Piperine over Multidrug Resistance Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperine Derived from Piper nigrum L. Inhibits LPS-Induced Inflammatory through the MAPK and NF-κB Signalling Pathways in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Purification of amide alkaloids from Piper longum L. using preparative two-dimensional normal-phase liquid chromatography × reversed-phase liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to Piperundecalidine: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperundecalidine, a prominent amide alkaloid isolated from the fruits of Piper longum L., has garnered significant interest within the scientific community.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. While detailed experimental data for this compound remains an active area of research, this document consolidates the existing knowledge and provides context through related compounds where direct information is limited. All quantitative data is presented in structured tables, and a proposed signaling pathway for its anti-inflammatory activity is visualized.
Chemical Structure and Physicochemical Properties
This compound is chemically identified as (2E,4E,10E)-11-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl)undeca-2,4,10-trien-1-one.[2] Its structure features a piperidine ring connected to an undecatrienone chain, which is in turn substituted with a benzodioxole group. This unique combination of moieties contributes to its distinct chemical and biological characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₉NO₃ | PubChem[2] |
| Molecular Weight | 367.5 g/mol | PubChem[2] |
| IUPAC Name | (2E,4E,10E)-11-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl)undeca-2,4,10-trien-1-one | PubChem[2] |
| CAS Number | 88660-11-1 | InvivoChem[1] |
| Appearance | Solid | PubChem[2] |
| Melting Point | 64.5 - 65.5 °C | PubChem[2] |
| XLogP3 | 5.4 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 8 | PubChem[2] |
Biological Activities and Potential Therapeutic Applications
This compound has been reported to exhibit a range of biological activities, positioning it as a molecule of interest for further pharmacological investigation. These activities include anti-inflammatory, analgesic, anti-amoebic, anti-depressant, and hepatoprotective effects.[1]
Table 2: Summary of Reported Biological Activities of this compound
| Activity | Description | Source |
| Anti-inflammatory | Potential to reduce inflammation. | MedchemExpress.com, InvivoChem[1] |
| Analgesic | Potential to relieve pain. | MedchemExpress.com, InvivoChem[1] |
| Anti-amoebic | Potential activity against amoebic infections. | MedchemExpress.com, InvivoChem[1] |
| Anti-depressant | Potential to alleviate symptoms of depression. | MedchemExpress.com, InvivoChem[1] |
| Hepatoprotective | Potential to protect the liver from damage. | MedchemExpress.com, InvivoChem[1] |
Experimental Protocols
Isolation and Purification
This compound is naturally occurring and can be purified from Piper longum L. A common technique involves preparative two-dimensional normal-phase liquid chromatography combined with reversed-phase liquid chromatography.[1]
Hypothetical Synthesis Workflow
A plausible synthetic route for this compound would likely involve the coupling of a piperidine moiety with a functionalized undecatrienoic acid derivative containing the benzodioxole group. The following diagram illustrates a conceptual workflow.
Anti-inflammatory and Analgesic Assays
Standard in vivo and in vitro models are typically employed to evaluate the anti-inflammatory and analgesic properties of novel compounds.
-
Anti-inflammatory Activity: The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for anti-inflammatory effects.
-
Analgesic Activity: The hot plate test and the acetic acid-induced writhing test in mice are common methods to assess central and peripheral analgesic activities, respectively.
Mechanism of Action and Signaling Pathways
The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects have not been fully elucidated. However, based on the activities of structurally related piperidine alkaloids, it is plausible that its anti-inflammatory effects are mediated through the modulation of key inflammatory pathways. A proposed pathway involves the inhibition of pro-inflammatory mediators.
Conclusion and Future Directions
This compound is a promising natural product with a diverse range of reported biological activities. While current knowledge provides a solid foundation, further in-depth research is required to fully understand its therapeutic potential. Future studies should focus on elucidating its precise mechanisms of action, conducting detailed pharmacological evaluations, and developing robust synthetic methodologies. Such efforts will be crucial for unlocking the full potential of this compound in drug discovery and development.
References
In Vitro Pharmacological Profile of Piperundecalidine: A Technical Overview for Researchers
Introduction
Piperundecalidine is a piperidine alkaloid isolated from the plant Piper longum L.[1][2]. Like other compounds in its class, it is recognized for a range of potential biological activities, including anti-inflammatory, analgesic, anti-amoebic, anti-depressant, and hepatoprotective effects[1][2]. Piperidine alkaloids, as a chemical class, are significant in drug discovery due to their presence in numerous pharmaceuticals[3][4]. This document aims to provide researchers, scientists, and drug development professionals with a technical guide to the potential in vitro pharmacology of this compound, highlighting key experimental approaches and potential mechanisms of action based on related molecules.
Quantitative Pharmacological Data (Illustrative)
Due to the absence of specific quantitative in vitro data for this compound in the available literature, the following table presents a hypothetical summary of data that could be generated for this compound. This is based on the activities reported for the related compound, Piperine, and is for illustrative purposes only.
| Target/Assay | Cell Line/System | Parameter | Value (µM) | Reference |
| Anti-inflammatory Activity | ||||
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 | IC₅₀ | Data Not Available | - |
| Prostaglandin E₂ (PGE₂) Production | LPS-stimulated RAW 264.7 | IC₅₀ | Data Not Available | - |
| TNF-α Secretion | LPS-stimulated THP-1 | IC₅₀ | Data Not Available | - |
| IL-6 Secretion | LPS-stimulated THP-1 | IC₅₀ | Data Not Available | - |
| Anticancer Activity | ||||
| Cytotoxicity | A549 (Lung) | IC₅₀ | Data Not Available | - |
| Cytotoxicity | HEp-2 (Head and Neck) | IC₅₀ | Data Not Available | - |
| Cytotoxicity | SCC-25 (Head and Neck) | IC₅₀ | Data Not Available | - |
| Colony Formation | HEp-2 | Inhibition % | Data Not Available | - |
Potential Signaling Pathways
Based on studies of the related alkaloid Piperine, this compound may modulate key signaling pathways involved in inflammation and cancer. The following diagrams illustrate these potential pathways.
Caption: Hypothetical inhibition of TGF-β signaling by this compound.
Caption: Potential modulation of MAPK signaling by this compound.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
Detailed Experimental Protocols
The following are standard in vitro protocols that can be employed to investigate the pharmacological activities of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is fundamental for determining the cytotoxic effects of a compound on cancer cell lines or for assessing cell viability in other assays.
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).
-
Materials:
-
Human cancer cell lines (e.g., A549, HEp-2, SCC-25)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Objective: To determine the inhibitory effect of this compound on NO production.
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete growth medium
-
This compound stock solution
-
LPS from E. coli
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
-
-
Workflow:
Caption: Workflow for the Griess assay to measure nitric oxide.
Western Blot Analysis for Signaling Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Objective: To investigate the effect of this compound on the expression and phosphorylation of proteins in pathways like MAPK and PI3K/Akt.
-
Materials:
-
Relevant cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Workflow:
Caption: General workflow for Western blot analysis.
Conclusion and Future Directions
This compound represents a promising natural product with a wide array of potential therapeutic applications. However, a significant gap exists in the scientific literature regarding its specific in vitro pharmacological properties and mechanisms of action. The illustrative data and protocols provided in this guide are intended to serve as a foundational resource for researchers to initiate and advance the study of this compound. Future research should focus on systematically evaluating the cytotoxic and anti-inflammatory effects of this compound across various cell models to obtain quantitative data such as IC₅₀ values. Furthermore, detailed mechanistic studies employing techniques like Western blotting, qPCR, and reporter assays are crucial to elucidate the specific signaling pathways modulated by this compound. Such investigations are essential to unlock the full therapeutic potential of this and other related piperidine alkaloids.
References
Unraveling the Anti-Inflammatory Mechanisms of Piperundecalidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Piperundecalidine, an amide alkaloid isolated from the medicinal plant Piper longum L., has garnered interest for its potential therapeutic properties, including anti-inflammatory, analgesic, and hepatoprotective effects.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its anti-inflammatory activities. Due to the limited availability of direct research on this compound, this paper draws upon the more extensively studied mechanisms of related alkaloids from Piper longum, such as piperine and piperlongumine, to hypothesize the likely signaling pathways involved. This guide also presents detailed experimental protocols that can be employed to further investigate and validate the precise molecular targets and mechanisms of this compound.
Introduction to this compound
This compound is a constituent of Piper longum L. (long pepper), a plant with a long history of use in traditional medicine.[1] Structurally, it is an amide alkaloid. While recognized for its biological activities, the specific molecular mechanisms underlying its anti-inflammatory effects remain largely uninvestigated. This guide aims to bridge this knowledge gap by summarizing existing data on related compounds and proposing a roadmap for future research.
Hypothesized Anti-Inflammatory Mechanism of Action
Based on studies of other alkaloids from Piper longum, the anti-inflammatory action of this compound is likely mediated through the modulation of key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation leads to the ubiquitination and subsequent proteasomal degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
It is hypothesized that this compound, similar to other Piper alkaloids, inhibits one or more steps in this cascade, preventing NF-κB activation and subsequent pro-inflammatory gene expression.
Caption: Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound.
Modulation of the MAPK Signaling Pathway
The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in cellular responses to a variety of external stimuli, leading to inflammation, cell proliferation, and apoptosis. The activation of these kinases through phosphorylation can lead to the activation of transcription factors such as activator protein-1 (AP-1), which in turn upregulates the expression of inflammatory mediators. Studies on related compounds suggest that this compound may exert its anti-inflammatory effects by inhibiting the phosphorylation of p38 and JNK.
Caption: Hypothesized Modulation of the MAPK Signaling Pathway by this compound.
Quantitative Data on Anti-Inflammatory Activity of Piper longum Alkaloids
| Compound | Source | Assay | IC50 (µM) |
| Piperlongumine A | Piper longum leaves | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 0.97 ± 0.05 |
| (2E)-3-(4-hydroxy-3-methoxyphenyl)-1-(pyrrol-1-yl) propanone | Piper longum leaves | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 0.91 ± 0.07 |
| Piperchabamide A | Piper longum leaves | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 1.63 ± 0.14 |
| Various Amide Alkaloids | Piper longum roots | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 1.90 ± 0.68 - 40.22 ± 0.45 |
| Indomethacin (Control) | - | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 52.88 ± 3.56 |
Data sourced from Wan et al., 2023.[2][3]
Experimental Protocols for Investigating this compound's Mechanism of Action
To elucidate the precise mechanism of action of this compound, a series of in vitro experiments are recommended.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is a suitable model for studying inflammation.
-
Culture Conditions: Cells should be cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (1 µg/mL).
Nitric Oxide (NO) Production Assay
-
Principle: Measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.
-
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix an equal volume of supernatant with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Western Blot Analysis for Signaling Proteins
-
Principle: To detect the expression and phosphorylation status of key proteins in the NF-κB and MAPK pathways.
-
Methodology:
-
Culture and treat RAW 264.7 cells as described above.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Principle: To quantify the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant.
-
Methodology:
-
Collect the supernatant from treated cells.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits.
-
Measure the absorbance and calculate the cytokine concentrations based on a standard curve.
-
Caption: General Experimental Workflow for Investigating this compound's Anti-inflammatory Activity.
Conclusion and Future Directions
This compound, an alkaloid from Piper longum, holds promise as a potential anti-inflammatory agent. While direct mechanistic studies are currently lacking, research on related compounds strongly suggests that its mode of action likely involves the inhibition of the NF-κB and MAPK signaling pathways. The experimental protocols outlined in this guide provide a clear framework for future investigations to confirm these hypotheses and to fully characterize the anti-inflammatory profile of this compound. Further research, including in vivo studies, is warranted to validate its therapeutic potential for the treatment of inflammatory diseases.
References
Elucidation of the Piperundecalidine Biosynthetic Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperundecalidine, an amide alkaloid isolated from Piper longum L., has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and hepatoprotective properties. A thorough understanding of its biosynthetic pathway is paramount for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, drawing upon established knowledge of related piperamide alkaloids, particularly piperine. While the complete enzymatic cascade for this compound has not been fully elucidated, this document presents a putative pathway based on analogous biosynthetic logic. Detailed experimental protocols for pathway elucidation and quantitative data tables are provided to guide future research in this area.
Introduction
This compound is a specialized metabolite found in the plant species Piper longum, a member of the Piperaceae family renowned for its rich diversity of bioactive alkaloids. Structurally, this compound is characterized by a piperidine ring linked via an amide bond to an 11-(1,3-benzodioxol-5-yl)undeca-2,4,10-trienoyl moiety. The biosynthesis of such complex natural products is a multi-step process involving the convergence of distinct metabolic pathways. This guide will delve into the proposed biosynthetic route to this compound, focusing on the key enzymatic steps and precursor molecules.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to originate from two primary metabolic routes: the phenylpropanoid pathway , which furnishes the acyl side chain, and the L-lysine metabolism pathway , which provides the piperidine ring.
Formation of the Piperidine Ring from L-Lysine
The piperidine moiety of this compound is derived from the amino acid L-lysine. This transformation is a well-established pathway in the biosynthesis of many piperidine alkaloids. The initial steps involve:
-
Decarboxylation of L-Lysine: The pathway is initiated by the decarboxylation of L-lysine to yield cadaverine. This reaction is catalyzed by the enzyme lysine decarboxylase (LDC) .
-
Oxidative Deamination of Cadaverine: Cadaverine then undergoes oxidative deamination to form 5-aminopentanal, a reaction catalyzed by a copper amine oxidase (CAO) .
-
Cyclization and Reduction: 5-aminopentanal spontaneously cyclizes to form the imine Δ¹-piperideine. Subsequent reduction of Δ¹-piperideine, likely catalyzed by a reductase, yields the stable piperidine ring.
Formation of the Acyl-CoA Moiety from the Phenylpropanoid Pathway
The complex acyl side chain of this compound, 11-(1,3-benzodioxol-5-yl)undeca-2,4,10-trienoic acid, is derived from the phenylpropanoid pathway, starting with the amino acid L-phenylalanine. This pathway involves a series of enzymatic modifications, including chain elongation and desaturation.
-
Deamination of L-Phenylalanine: The pathway begins with the deamination of L-phenylalanine to cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL) .
-
Hydroxylation and Methylation: Cinnamic acid is then hydroxylated and methylated to produce ferulic acid.
-
Formation of the Methylenedioxy Bridge: A key step is the formation of the 3,4-methylenedioxy bridge. In the biosynthesis of the related alkaloid piperine, this is catalyzed by a cytochrome P450 monooxygenase, CYP719A37 , which converts feruperic acid to piperic acid. A similar enzyme is proposed to act on a ferulic acid-derived precursor in the this compound pathway.
-
Chain Elongation and Desaturation: The C3 side chain of the phenylpropanoid precursor is elongated, likely through the action of fatty acid synthase (FAS) or polyketide synthase (PKS) -like enzymes, utilizing malonyl-CoA as a two-carbon donor. A series of desaturases would then introduce the characteristic double bonds at the Δ², Δ⁴, and Δ¹⁰ positions.
-
Activation to CoA Thioester: The final carboxylic acid is activated to its corresponding CoA thioester, 11-(1,3-benzodioxol-5-yl)undeca-2,4,10-trienoyl-CoA, by an acyl-CoA ligase .
Final Condensation Step
The final step in the biosynthesis of this compound is the condensation of the two precursors: piperidine and 11-(1,3-benzodioxol-5-yl)undeca-2,4,10-trienoyl-CoA. This amide bond formation is catalyzed by an acyltransferase, likely a member of the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyl-CoA-dependent acyltransferases . In piperine biosynthesis, this enzyme is known as piperine synthase. A homologous enzyme is proposed to catalyze the final step in this compound formation.
Quantitative Data
Currently, there is a lack of published quantitative data specifically for the enzymes and intermediates of the this compound biosynthetic pathway. Future research should focus on obtaining such data to fully characterize the pathway. The following tables provide a template for the types of quantitative data that are essential for a comprehensive understanding of the pathway's kinetics and regulation.
Table 1: Kinetic Parameters of Key Biosynthetic Enzymes (Hypothetical)
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Lysine Decarboxylase | L-Lysine | Data not available | Data not available | Data not available |
| Copper Amine Oxidase | Cadaverine | Data not available | Data not available | Data not available |
| Acyl-CoA Ligase | 11-(1,3-benzodioxol-5-yl)undeca-2,4,10-trienoic acid | Data not available | Data not available | Data not available |
| Piperamide Synthase | 11-(1,3-benzodioxol-5-yl)undeca-2,4,10-trienoyl-CoA | Data not available | Data not available | Data not available |
| Piperamide Synthase | Piperidine | Data not available | Data not available | Data not available |
Table 2: Metabolite Concentrations in Piper longum Tissues (Hypothetical)
| Metabolite | Tissue (e.g., Leaf) | Concentration (µg/g fresh weight) |
| L-Lysine | Data not available | Data not available |
| Cadaverine | Data not available | Data not available |
| Piperidine | Data not available | Data not available |
| 11-(1,3-benzodioxol-5-yl)undeca-2,4,10-trienoic acid | Data not available | Data not available |
| This compound | Data not available | Data not available |
Experimental Protocols for Pathway Elucidation
The elucidation of the this compound biosynthetic pathway will require a multi-faceted approach, combining transcriptomics, enzymology, and metabolic profiling. The following protocols are adapted from methodologies successfully employed in the study of other plant specialized metabolic pathways.
Identification of Candidate Genes via Transcriptome Analysis
This protocol outlines a general workflow for identifying the genes encoding the biosynthetic enzymes for this compound.
Protocol:
-
Plant Material: Collect various tissues (leaves, stems, roots, fruits at different developmental stages) from Piper longum. Quantify this compound content in each tissue using LC-MS to identify tissues with high accumulation.
-
RNA Extraction: Extract total RNA from the high-piperundecalidine tissues using a suitable plant RNA extraction kit.
-
Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina platform).
-
Transcriptome Assembly and Annotation: Assemble the sequencing reads into a de novo transcriptome. Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, UniProt) using BLAST and identify protein domains using InterProScan.
-
Candidate Gene Selection: Identify putative genes encoding the enzymes of the proposed biosynthetic pathway based on homology to known enzymes from other species.
Functional Characterization of Candidate Enzymes
Protocol:
-
Gene Cloning and Heterologous Expression: Amplify the full-length coding sequences of candidate genes by PCR and clone them into an appropriate expression vector (e.g., pET vector for E. coli or pYES-DEST52 for yeast). Express the recombinant proteins in a suitable heterologous host.
-
Protein Purification: Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Assays:
-
Lysine Decarboxylase (LDC): Monitor the conversion of L-lysine to cadaverine by HPLC or LC-MS.
-
Copper Amine Oxidase (CAO): Measure the production of H₂O₂ using a colorimetric assay or detect the formation of 5-aminopentanal by derivatization followed by LC-MS analysis.
-
Acyl-CoA Ligase: Assay the formation of the acyl-CoA thioester from the corresponding carboxylic acid, CoA, and ATP using HPLC.
-
Piperamide Synthase (BAHD Acyltransferase): A continuous spectrophotometric assay can be performed using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to monitor the release of free Coenzyme A.[1] Alternatively, the formation of this compound can be monitored by LC-MS.
-
Isotopic Labeling Studies to Confirm the Pathway
Protocol:
-
Precursor Feeding: Administer stable isotope-labeled precursors (e.g., ¹³C-L-phenylalanine, ¹⁵N-L-lysine) to Piper longum seedlings or cell cultures.
-
Metabolite Extraction: After a suitable incubation period, harvest the plant material and perform a metabolite extraction.
-
LC-MS Analysis: Analyze the extracts by high-resolution LC-MS to detect the incorporation of the isotopic labels into this compound and its proposed intermediates. The mass shift in the detected molecules will confirm their biosynthetic origin from the fed precursors.
Conclusion and Future Directions
The elucidation of the this compound biosynthetic pathway is a critical step towards understanding and manipulating the production of this valuable bioactive compound. The proposed pathway, based on the well-characterized biosynthesis of piperine, provides a solid framework for future research. The experimental protocols outlined in this guide offer a roadmap for the identification and functional characterization of the specific enzymes involved in this compound formation. Future efforts should focus on:
-
Complete identification and characterization of all enzymes in the pathway, particularly those responsible for the acyl chain elongation and desaturation.
-
Determination of the kinetic parameters of each enzyme and the in vivo concentrations of all intermediates to develop a quantitative model of the pathway.
-
Investigation of the regulatory mechanisms that control the expression of the biosynthetic genes and the flux through the pathway.
-
Exploration of the signaling pathways that are modulated by this compound to better understand its pharmacological effects.
By addressing these research questions, the scientific community can unlock the full potential of this compound for applications in medicine and biotechnology.
References
Navigating the Uncharted: A Preliminary Toxicity Screening Protocol for Piperundecalidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperundecalidine, an amide alkaloid isolated from Piper longum L., has demonstrated a range of promising biological activities, including anti-inflammatory, analgesic, and hepatoprotective effects.[1][2] As with any novel therapeutic candidate, a thorough evaluation of its safety profile is paramount before proceeding with further development. This technical guide outlines a proposed preliminary toxicity screening strategy for this compound. In the absence of direct toxicological data for this specific compound, this protocol leverages existing data on structurally related molecules, namely piperine and piperidine, to inform a rational and efficient screening cascade. This document provides detailed, hypothetical experimental protocols and data presentation frameworks to guide initial safety assessments.
Introduction
This compound is a member of the benzodioxole family, characterized by a piperidine moiety linked to a long-chain unsaturated fatty acid.[3] While its therapeutic potential is intriguing, its structural relationship to compounds with known toxicities necessitates a cautious and systematic approach to safety evaluation. Piperine, the major alkaloid in black pepper, shares the piperidine and benzodioxole motifs and has been studied for both its efficacy and toxicity.[4][5] The piperidine ring itself is a well-characterized heterocyclic amine with known hazards.[6][7][8] This guide proposes a tiered approach to the preliminary toxicity screening of this compound, starting with in vitro assays and progressing to limited in vivo studies, to identify potential liabilities early in the development process.
Proposed Preliminary Toxicity Screening Cascade
A tiered, or stepwise, approach to toxicity testing is recommended to minimize the use of animals and resources while effectively identifying potential hazards. The proposed cascade for this compound is as follows:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Alkaloids | 88660-11-1 | Invivochem [invivochem.com]
- 3. This compound | C23H29NO3 | CID 44453654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Black pepper constituent piperine: genotoxicity studies in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute and subacute toxicity of piperine in mice, rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. isotope.com [isotope.com]
The Ethnobotanical Landscape of Piperundecalidine-Containing Plants: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the ethnobotanical uses, pharmacological properties, and potential mechanisms of action of plants containing Piperundecalidine. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific knowledge to facilitate further investigation into the therapeutic potential of this promising alkaloid.
Introduction
This compound is an amide alkaloid that has been isolated from Piper longum L. and Piper retrofractum Vahl[1]. These plants, belonging to the Piperaceae family, have a long history of use in traditional medicine systems across Asia for treating a variety of ailments.[2][3] This guide delves into the traditional uses of these plants, the reported biological activities of their constituent compounds, and the underlying signaling pathways that may be modulated.
Ethnobotanical Uses of this compound-Containing Plants
Piper longum (Long Pepper) and Piper retrofractum (Javanese Long Pepper) are widely used in traditional medicine, particularly in Ayurveda and traditional Thai and Indonesian medicine.[3][4] While comprehensive quantitative ethnobotanical data is limited, the qualitative uses are well-documented.
Table 1: Summary of Ethnobotanical Uses of Piper longum and Piper retrofractum
| Plant Species | Traditional Use Category | Specific Ailments/Uses | Parts Used |
| Piper longum | Respiratory Disorders | Chronic bronchitis, asthma, cough[2] | Fruit, Root |
| Digestive Disorders | Stomachache, constipation, diarrhea, cholera[2] | Fruit, Root | |
| Inflammatory Conditions | Rheumatism, gout | Root | |
| Infections | Gonorrhea, viral hepatitis[2] | Fruit | |
| Neurological Conditions | Paralysis of the tongue, epilepsy, insomnia | Fruit, Root | |
| Other | Tumors, diseases of the spleen, chronic malaria[2] | Fruit, Root | |
| Piper retrofractum | Digestive Disorders | Dyspepsia, colic, flatulence, intestinal worms | Fruit, Root |
| Respiratory Disorders | Asthma, bronchitis, cough | Fruit | |
| Pain and Inflammation | Rheumatic pains, postpartum pain, toothache | Plant, Leaves, Fruit | |
| Women's Health | Postpartum recovery | Leaves | |
| Other | Fever, hemorrhoids, as a general tonic | Root, Fruit |
A study in Nakhon Nayok Province, Central Thailand, reported a Cultural Index (CI) of 0.5 for Piper retrofractum, indicating its cultural importance in the region. Further quantitative studies, such as calculating the Informant Consensus Factor (ICF) and Use Value (UV), are needed to provide a more detailed understanding of the prevalence and preference for these plants in treating specific ailments.[5][6][7]
Experimental Protocols for Investigating Bioactivities
While specific experimental protocols for this compound are not extensively published, methodologies used for the closely related and co-occurring alkaloid, piperine, provide a robust framework for investigation.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound can be assessed using the following established models:
-
Carrageenan-Induced Paw Edema in Rats: This is a widely used model for acute inflammation.
-
Animal Model: Wistar albino rats.
-
Procedure:
-
A baseline measurement of the paw volume is taken using a plethysmometer.
-
The test compound (this compound) or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Endpoint: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.[8]
-
Analgesic Activity
The analgesic properties of this compound can be evaluated using thermal and chemical nociception models:
-
Hot Plate Test: This method assesses the central analgesic activity.
-
Animal Model: Swiss albino mice.
-
Procedure:
-
The hot plate is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
The baseline reaction time (licking of paws or jumping) of each mouse is recorded.
-
The test compound or a standard analgesic (e.g., morphine) is administered.
-
The reaction time is measured at different time points (e.g., 30, 60, 90, and 120 minutes) after drug administration.
-
-
Endpoint: An increase in the reaction time is indicative of analgesic activity.[9][10]
-
-
Acetic Acid-Induced Writhing Test: This model evaluates peripheral analgesic activity.
-
Animal Model: Swiss albino mice.
-
Procedure:
-
The test compound or a standard drug (e.g., aspirin) is administered.
-
After a set time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.
-
The number of writhes (stretching of the abdomen and hind limbs) is counted for a specific period (e.g., 20 minutes).
-
-
Endpoint: A reduction in the number of writhes compared to the control group indicates analgesic effect.[10]
-
Hepatoprotective Activity
The potential of this compound to protect the liver can be investigated using chemically-induced hepatotoxicity models:
-
Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity:
-
Animal Model: Wistar albino rats.
-
Procedure:
-
The test compound is administered orally for a specific duration (e.g., 7 days).
-
On the last day, CCl4 mixed with a vehicle (e.g., olive oil) is administered to induce liver damage.
-
After 24 hours, blood is collected for biochemical analysis (e.g., ALT, AST, ALP, bilirubin), and the liver is excised for histopathological examination.
-
-
Endpoints: Reduction in the levels of liver enzymes and improvement in the liver architecture compared to the CCl4-treated control group indicate hepatoprotective activity.[11]
-
Potential Signaling Pathways and Mechanisms of Action
Direct research on the signaling pathways modulated by this compound is limited. However, studies on piperine, which shares structural similarities, provide valuable insights into potential mechanisms. It is hypothesized that this compound may exert its biological effects through the modulation of key inflammatory and cell signaling pathways.
Inhibition of Pro-inflammatory Pathways
Piperine has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[12][13] The inhibition of NF-κB can lead to a downstream reduction in the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Modulation of MAPK Signaling
Mitogen-Activated Protein Kinases (MAPKs), including p38, ERK, and JNK, are crucial in transducing extracellular signals to cellular responses, including inflammation and apoptosis.[14] Piperine has been demonstrated to modulate MAPK pathways, and it is plausible that this compound shares this activity.
Caption: Hypothesized modulation of MAPK signaling pathways by this compound.
Experimental Workflow for Elucidating Mechanisms
A systematic approach is required to elucidate the precise mechanisms of action of this compound.
Caption: A proposed experimental workflow for the investigation of this compound.
Conclusion and Future Directions
The ethnobotanical uses of Piper longum and Piper retrofractum provide a strong rationale for the scientific investigation of their bioactive constituents, including this compound. The established anti-inflammatory, analgesic, and hepatoprotective properties of the closely related alkaloid, piperine, further support the therapeutic potential of this compound.
Future research should focus on:
-
Conducting comprehensive quantitative ethnobotanical surveys to better understand the traditional use patterns of these plants.
-
Performing detailed in vitro and in vivo studies to confirm the bioactivities of pure this compound using the protocols outlined in this guide.
-
Elucidating the specific signaling pathways modulated by this compound to understand its precise mechanism of action.
This technical guide serves as a foundational resource to stimulate and guide further research into this compound, with the ultimate goal of translating traditional knowledge into evidence-based therapeutic applications.
References
- 1. This compound | C23H29NO3 | CID 44453654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. wjpmr.com [wjpmr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. airo.co.in [airo.co.in]
- 8. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 9. Analgesic activity of alkyl piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phcogres.com [phcogres.com]
- 11. Antioxidant and hepatoprotective activity of Piper retrofractum against Paracetamol-induced hepatotoxicity in Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Piperine is a potent inhibitor of nuclear factor-kappaB (NF-kappaB), c-Fos, CREB, ATF-2 and proinflammatory cytokine gene expression in B16F-10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis and Derivatization of Piperundecalidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the proposed synthesis and derivatization methods for piperundecalidine, a naturally occurring amide alkaloid. The protocols are based on established synthetic methodologies for related compounds, offering a strategic approach for the preparation and diversification of this molecule for further research and drug discovery.
Introduction
This compound, with the chemical name (2E,4E,10E)-11-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylundeca-2,4,10-trien-1-one, is an amide alkaloid that has been isolated from plants of the Piper genus. Like other piperamides, it is anticipated to possess a range of biological activities, making it an interesting target for chemical synthesis and medicinal chemistry programs. The structural hallmark of this compound is its long, polyunsaturated aliphatic chain attached to a piperidine moiety via an amide linkage. This structural feature suggests potential interactions with various biological targets, including ion channels and nuclear receptors.
Synthesis of this compound
While a direct total synthesis of this compound has not been extensively reported in the literature, a plausible and efficient synthetic route can be designed based on the well-established synthesis of the closely related and structurally similar alkaloid, piperine. The proposed strategy involves the synthesis of the key carboxylic acid precursor, (2E,4E,10E)-11-(1,3-benzodioxol-5-yl)undeca-2,4,10-trienoic acid, followed by a standard amide coupling reaction with piperidine.
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway for this compound is outlined below. The primary disconnection is at the amide bond, leading back to piperidine and the corresponding carboxylic acid. The acid can be further disconnected to simpler building blocks, with the polyene structure being assembled through a Wittig reaction.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocol: Synthesis of this compound
Part 1: Synthesis of (2E,4E,10E)-11-(1,3-benzodioxol-5-yl)undeca-2,4,10-trienoic acid
This multi-step synthesis focuses on constructing the C11 polyunsaturated fatty acid chain. A Wittig reaction is a key step to establish the (2E,4E)-diene system.
Step 1a: Synthesis of the Phosphonium Ylide Precursor
-
To a solution of triphenylphosphine (1.1 eq) in anhydrous toluene, add 6-bromo-1-hexene (1.0 eq).
-
Reflux the mixture for 24 hours.
-
Cool the reaction to room temperature, and collect the precipitated phosphonium salt by filtration.
-
Wash the salt with cold toluene and dry under vacuum.
Step 1b: Synthesis of the Aldehyde Precursor
-
To a solution of piperonal (1.0 eq) in a suitable solvent such as methanol, add a solution of a Grignard reagent derived from 4-bromobut-1-ene (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting alcohol is then oxidized to the corresponding aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Step 1c: Wittig Reaction and Esterification
-
Suspend the phosphonium salt from Step 1a in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Add n-butyllithium (1.1 eq) dropwise to generate the ylide.
-
After stirring for 1 hour, add the aldehyde from Step 1b dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with diethyl ether.
-
The crude product is then esterified, for example, by reaction with methanol in the presence of an acid catalyst to yield the methyl ester of the target acid.
Step 1d: Hydrolysis to the Carboxylic Acid
-
Dissolve the methyl ester from Step 1c in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl and extract the carboxylic acid with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired carboxylic acid.
Part 2: Amide Coupling to form this compound
-
Dissolve (2E,4E,10E)-11-(1,3-benzodioxol-5-yl)undeca-2,4,10-trienoic acid (1.0 eq) in anhydrous DCM.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add piperidine (1.1 eq) and continue stirring overnight.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
| Reaction Step | Reactants | Reagents | Solvent | Typical Yield (%) |
| Phosphonium Salt Formation | Triphenylphosphine, 6-bromo-1-hexene | - | Toluene | 85-95 |
| Aldehyde Synthesis | Piperonal, 4-bromobut-1-ene Grignard | Mg, PCC | THF, DCM | 60-70 (2 steps) |
| Wittig Reaction & Esterification | Phosphonium salt, Aldehyde | n-BuLi, Methanol, H+ | THF | 50-60 |
| Hydrolysis | Methyl ester | LiOH | THF/Water | 90-98 |
| Amide Coupling | Carboxylic acid, Piperidine | EDC, DMAP | DCM | 70-85 |
Derivatization of this compound
The structure of this compound offers several points for chemical modification to explore structure-activity relationships (SAR). The primary sites for derivatization are the piperidine ring and the aromatic ring of the benzodioxole moiety.
Derivatization Strategies
-
Modification of the Piperidine Moiety: The amide nitrogen of the piperidine ring can be replaced with other cyclic or acyclic amines to investigate the influence of the ring size, conformation, and basicity on biological activity.
-
Modification of the Benzodioxole Ring: The aromatic ring can be substituted with various electron-donating or electron-withdrawing groups to probe electronic and steric effects.
-
Modification of the Aliphatic Chain: The length and degree of unsaturation of the aliphatic chain can be altered to understand its role in ligand-receptor interactions.
Experimental Protocol: Synthesis of this compound Analogs (Amide Derivatization)
This protocol describes the synthesis of this compound analogs by varying the amine component in the final amide coupling step.
-
Prepare the (2E,4E,10E)-11-(1,3-benzodioxol-5-yl)undeca-2,4,10-trienoic acid as described in Part 1 of the this compound synthesis.
-
In parallel, set up multiple reaction vials. To each vial, add the carboxylic acid (1.0 eq), EDC (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
To each vial, add a different amine (e.g., pyrrolidine, morpholine, N-methylpiperazine, or a substituted aniline) (1.1 eq).
-
Stir the reactions at room temperature overnight.
-
Work-up and purify each analog as described for this compound.
| Amine | Product | Expected Biological Activity Modulation |
| Pyrrolidine | Pyrrolidine analog | Altered ring strain and basicity |
| Morpholine | Morpholine analog | Increased hydrophilicity |
| N-methylpiperazine | N-methylpiperazine analog | Introduction of a tertiary amine and potential for salt formation |
| Aniline | Anilide analog | Reduced basicity and introduction of aromatic interactions |
Proposed Biological Signaling Pathway
Based on the known biological activities of related piperamides, this compound and its derivatives may interact with several signaling pathways. One plausible target is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain sensation and inflammation. Activation of TRPV1 by capsaicin and other vanilloids leads to an influx of calcium ions, triggering downstream signaling cascades. Piperine has been shown to interact with TRPV1. Another potential target family is the Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate lipid and glucose metabolism.
Caption: Proposed signaling pathway for this compound via TRPV1 activation.
Conclusion
The synthetic and derivatization strategies outlined in these application notes provide a robust framework for accessing this compound and a diverse library of its analogs. These compounds can serve as valuable tools for probing biological systems and as starting points for the development of new therapeutic agents. The provided protocols, while based on analogous reactions, offer a detailed and practical guide for researchers in the field. Further optimization of reaction conditions and exploration of alternative synthetic routes may lead to even more efficient and versatile approaches to this interesting class of natural products.
Application Notes and Protocols for the Extraction of Piperundecalidine from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperundecalidine, a benzodioxole alkaloid found in various Piper species, has garnered interest for its potential pharmacological activities.[1][2] These application notes provide a comprehensive protocol for the extraction of this compound from plant material, primarily focusing on species such as Piper longum and Piper retrofractum.[1][2] The protocol details methodologies for sample preparation, solvent extraction, and purification. Furthermore, it includes quantitative data presentation and a visual representation of the experimental workflow to aid in reproducibility and optimization. While specific quantitative data for this compound extraction is limited in the current literature, this protocol is adapted from established methods for the extraction of piperine, a structurally related and abundant alkaloid from the same plant sources.[3][4][5]
Introduction
The genus Piper is a rich source of bioactive secondary metabolites, with piperidine alkaloids being a prominent class of compounds.[6][7] this compound, chemically known as (2E,4E,10E)-11-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylundeca-2,4,10-trien-1-one, is one such alkaloid with potential therapeutic applications.[2] Effective extraction and isolation of this compound are crucial for further pharmacological investigation and drug development. This document outlines a detailed protocol for its extraction from plant materials. The methodologies are based on established techniques for similar alkaloids, such as piperine, and are designed to be adaptable for optimization in a research setting.[3][5][8]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is essential for developing an effective extraction and purification strategy.
| Property | Value | Reference |
| Molecular Formula | C23H29NO3 | [1][2] |
| Molecular Weight | 367.48 g/mol | [1][2] |
| Appearance | Solid at room temperature | [1] |
| Melting Point | 64.5 - 65.5 °C | [2] |
| Solubility | Soluble in organic solvents like DMSO, ethanol. Insoluble in water. | [1][9] |
Experimental Protocols
This section details the step-by-step methodology for the extraction and purification of this compound from plant material.
Plant Material Preparation
Proper preparation of the plant material is the first critical step to ensure efficient extraction.
-
Collection and Identification: Collect fresh fruits or aerial parts of Piper longum or Piper retrofractum. Ensure proper botanical identification of the plant material.
-
Drying: Air-dry the plant material in the shade or in a well-ventilated oven at a controlled temperature (40-50°C) to prevent the degradation of thermolabile compounds.
-
Grinding: Grind the dried plant material into a fine powder (e.g., 40-60 mesh) using a mechanical grinder.[8] This increases the surface area for solvent penetration and improves extraction efficiency.
-
Storage: Store the powdered plant material in an airtight container in a cool, dark, and dry place to prevent degradation before extraction.
Extraction of this compound
Several extraction techniques can be employed. The choice of method depends on the available equipment, scale of extraction, and desired purity of the initial extract.
Maceration is a simple and widely used technique for the extraction of alkaloids.[10]
-
Solvent Selection: Choose an appropriate organic solvent. Based on the solubility of related piperidine alkaloids, ethanol, methanol, or dichloromethane are suitable choices.[3][11]
-
Procedure:
-
Place a known quantity of the powdered plant material (e.g., 100 g) in a large, stoppered container.
-
Add a sufficient volume of the selected solvent to completely immerse the powder (e.g., a solid-to-solvent ratio of 1:10 w/v).[4]
-
Seal the container and allow it to stand at room temperature for a specified period (e.g., 24-72 hours), with occasional shaking or stirring to ensure thorough extraction.[3]
-
After the maceration period, filter the mixture through a muslin cloth or filter paper to separate the extract from the plant residue.
-
Repeat the extraction process with fresh solvent on the residue to maximize the yield.
-
Combine the filtrates for further processing.
-
Soxhlet extraction is a continuous extraction method that is generally more efficient than maceration.[8]
-
Apparatus Setup: Assemble a Soxhlet apparatus, which consists of a round-bottom flask, a Soxhlet extractor, and a condenser.
-
Procedure:
-
Place a known amount of the powdered plant material in a thimble made of filter paper.
-
Place the thimble inside the Soxhlet extractor.
-
Fill the round-bottom flask with the chosen extraction solvent (e.g., 95% ethanol).[3]
-
Heat the flask using a heating mantle. The solvent will vaporize, rise to the condenser, liquefy, and drip back onto the plant material in the thimble.
-
The extractor will fill with the solvent until it reaches the level of the siphon arm, at which point the extract is siphoned back into the flask.
-
Continue the extraction for a set number of cycles or a specific duration (e.g., 4-8 hours) until the solvent in the siphon arm runs clear.[4]
-
After extraction, cool the apparatus and collect the extract from the round-bottom flask.
-
UAE is a modern technique that utilizes ultrasonic waves to enhance the extraction process, often resulting in higher yields and shorter extraction times.[4][5]
-
Procedure:
-
Mix a known quantity of the powdered plant material with the selected solvent (e.g., ethanol) in a flask (e.g., solid-to-solvent ratio of 1:10 w/v).[4]
-
Place the flask in an ultrasonic bath.
-
Set the desired extraction parameters, such as temperature (e.g., 50°C), ultrasonic power (e.g., 125 W), and frequency (e.g., 25 kHz).[5]
-
Sonicate the mixture for a specific duration (e.g., 15-30 minutes).[4]
-
After sonication, filter the mixture to separate the extract.
-
The extraction can be repeated on the residue to improve the yield.
-
Concentration of the Crude Extract
After extraction, the solvent needs to be removed to obtain a concentrated crude extract.
-
Rotary Evaporation: Use a rotary evaporator under reduced pressure to efficiently remove the solvent at a low temperature, which helps in preventing the degradation of the target compound.
-
Drying: Further dry the concentrated extract in a vacuum oven or desiccator to remove any residual solvent.
Purification of this compound
The crude extract will contain a mixture of compounds. Further purification is necessary to isolate this compound.
-
Solvent-Solvent Partitioning:
-
Dissolve the crude extract in a suitable solvent mixture (e.g., methanol-water).
-
Perform liquid-liquid extraction with an immiscible nonpolar solvent (e.g., n-hexane or petroleum ether) to remove fats, oils, and other nonpolar impurities.
-
The more polar fraction containing the alkaloids can then be further partitioned with a solvent of intermediate polarity like dichloromethane or ethyl acetate.
-
-
Column Chromatography:
-
Pack a glass column with a suitable stationary phase, such as silica gel or alumina.[3]
-
Dissolve the partially purified extract in a minimal amount of the mobile phase.
-
Load the sample onto the top of the column.
-
Elute the column with a solvent system of increasing polarity (gradient elution). For example, a gradient of hexane-ethyl acetate or chloroform-methanol can be used.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain isolated this compound.
-
Quantitative Data Summary
The following table summarizes typical parameters and expected outcomes for the extraction of piperine, which can be used as a starting point for the optimization of this compound extraction.
| Extraction Method | Solvent | Solid-to-Solvent Ratio (w/v) | Temperature (°C) | Extraction Time | Typical Yield of Piperine (mg/g) | Reference |
| Maceration | Dichloromethane | Not Specified | Room Temperature | 12 hours | Not Specified | [3] |
| Soxhlet Extraction | 95% Ethanol | Not Specified | Boiling Point of Solvent | 4 hours | 1.67 | [3][4] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol | 1:10 | 50 | 18 minutes | 5.8 | [4][5] |
| Supercritical Fluid Extraction (SFE) | CO2 with Methanol co-solvent | Not Specified | 45 | 30 minutes | Not Specified | [8] |
Analytical Methods for Quantification
Accurate quantification of this compound is essential for process optimization and quality control.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for the quantification of alkaloids.[9][12] A C18 column with a mobile phase consisting of a mixture of methanol and water is often used for the separation of piperine and related compounds.[12] Detection is typically performed using a UV detector at a wavelength where this compound shows maximum absorbance.
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is another valuable technique for the quantification of phytochemicals.[8] It allows for the simultaneous analysis of multiple samples and can be used for fingerprinting analysis of the extracts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For highly accurate and sensitive quantification, especially at low concentrations, LC-MS is the method of choice.[13]
Diagrams
Experimental Workflow for this compound Extraction
Caption: Experimental workflow for the extraction and purification of this compound.
Conclusion
This document provides a detailed and adaptable protocol for the extraction of this compound from plant materials. By leveraging established methods for the extraction of related alkaloids and incorporating modern techniques, researchers can efficiently isolate this compound for further study. The provided quantitative data and workflow diagram serve as valuable resources for optimizing the extraction process and ensuring reproducible results. Further research is warranted to establish specific yield data for this compound using these methodologies.
References
- 1. This compound | Alkaloids | 88660-11-1 | Invivochem [invivochem.com]
- 2. This compound | C23H29NO3 | CID 44453654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. polimery.umw.edu.pl [polimery.umw.edu.pl]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Piper Species: A Comprehensive Review on Their Phytochemistry, Biological Activities and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. Characteristics, Biological Properties and Analytical Methods of Piperine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ycdehongchem.com [ycdehongchem.com]
- 12. seer.ufrgs.br [seer.ufrgs.br]
- 13. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
Piperundecalidine as a Potential Anticancer Agent: Application Notes and Protocols
Initial Literature Scan Reveals Limited Direct Evidence for Piperundecalidine's Anticancer Activity
A comprehensive review of publicly available scientific literature reveals a notable absence of studies directly investigating the anticancer properties of this compound. While this amide alkaloid has been identified in plant species such as Piper longum, its specific effects on cancer cells, including its mechanism of action, impact on signaling pathways, and potential therapeutic applications, have not yet been reported.
In contrast, a wealth of research exists for a closely related and structurally similar piperidine alkaloid, piperine . Piperine, the major pungent component of black pepper (Piper nigrum) and long pepper (Piper longum), has been extensively studied for its anticancer activities. The significant body of evidence for piperine's effects on cancer cells provides a valuable framework for potential future investigations into this compound. Therefore, the following application notes and protocols are based on the known anticancer activities of piperine and are presented as a potential guide for researchers interested in exploring the therapeutic potential of this compound and other related piperidine alkaloids.
Application Notes: Investigating the Anticancer Potential of Piperidine Alkaloids
These notes are intended to guide the initial in vitro evaluation of piperidine alkaloids, such as this compound, as potential anticancer agents, drawing parallels from the extensive research on piperine.
1. Rationale for Investigation:
Piperine has demonstrated significant anticancer effects across a variety of cancer cell lines, including but not limited to breast, prostate, colon, lung, cervical, and melanoma.[1][2] Its mechanisms of action are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key cellular signaling pathways that are often dysregulated in cancer.[3][4] Given the structural similarities, it is plausible that this compound may exhibit similar biological activities.
2. Key Biological Activities to Investigate:
-
Cytotoxicity and Antiproliferative Effects: The initial step is to determine the compound's ability to inhibit the growth and proliferation of cancer cells. This is often quantified by the half-maximal inhibitory concentration (IC50). Studies on piperine have shown dose- and time-dependent inhibition of cancer cell proliferation.[5][6]
-
Induction of Apoptosis: A hallmark of many effective anticancer agents is their ability to induce apoptosis. Piperine has been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, characterized by DNA fragmentation, caspase activation, and changes in mitochondrial membrane potential.[1][7]
-
Cell Cycle Arrest: The disruption of the normal cell cycle is a fundamental aspect of cancer. Piperine has been observed to cause cell cycle arrest at various phases, most commonly G1 and G2/M, thereby preventing cancer cells from dividing.[5][6][7] This is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs).[6]
-
Modulation of Signaling Pathways: Cancer development and progression are driven by aberrant signaling pathways. Piperine is known to modulate several critical pathways, including:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation, and its inhibition is a key therapeutic target. Piperine has been shown to suppress this pathway.[4][8]
-
MAPK Pathway (ERK, p38, JNK): These pathways are involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Piperine's influence on these pathways has been documented.[9][10]
-
NF-κB Signaling: This pathway plays a significant role in inflammation and cell survival, and its inhibition by piperine contributes to its anticancer effects.[11]
-
STAT3 Signaling: The STAT3 pathway is involved in cell growth and apoptosis, and its suppression by piperine has been reported.[11]
-
3. Data Presentation:
To facilitate the comparison of experimental results, all quantitative data should be summarized in clearly structured tables.
Table 1: Cytotoxicity of Piperine in Various Cancer Cell Lines (Example Data)
| Cell Line | Cancer Type | IC50 (µM) after 48h | Reference |
| MCF-7 | Breast Cancer | 111.0 | [12] |
| MDA-MB-231 | Breast Cancer | 173.4 | [12] |
| LNCaP | Prostate Cancer | Not specified | [2] |
| PC-3 | Prostate Cancer | Not specified | [2] |
| HT-29 | Colon Cancer | Not specified | [6] |
| A549 | Lung Cancer | 32.43 (piperidine derivative) | [13] |
| HeLa | Cervical Cancer | Not specified |
Table 2: Effects of Piperine on Apoptosis and Cell Cycle (Example Data)
| Cell Line | Concentration (µM) | Apoptosis Induction (% of cells) | Cell Cycle Arrest Phase | Reference |
| HeLa | 100 | 34.66 | G2/M | |
| HRT-18 | Not specified | Increased Annexin-V staining | Not specified | [7] |
| SK MEL 28 | Not specified | Cleavage of Caspase-3 and PARP | G1 | [5] |
| LNCaP | Not specified | Low levels | G0/G1 | [2] |
| HSC-3 | 150 | 31.08 | Not specified | [12] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer potential of a novel piperidine alkaloid like this compound, based on methodologies used in piperine research.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the test compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (or other test compound) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete growth medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the test compound at various concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include an untreated or vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.[7]
Materials:
-
Cancer cells treated with the test compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound as described in the apoptosis assay protocol.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Visualizations of Signaling Pathways and Workflows
Signaling Pathways Potentially Modulated by Piperidine Alkaloids
The following diagrams illustrate key signaling pathways known to be affected by piperine, which serve as a hypothetical framework for investigating this compound.
Caption: Hypothetical inhibition of PI3K/Akt/mTOR and NF-κB pathways by this compound.
Caption: Proposed intrinsic apoptosis induction by this compound via ROS.
Experimental Workflow
Caption: General workflow for evaluating the anticancer potential of a novel compound.
References
- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperine inhibits the proliferation of human prostate cancer cells via induction of cell cycle arrest and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive review of alkaloids in cancer therapy: focusing on molecular mechanisms and synergistic potential of piperine in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperine causes G1 phase cell cycle arrest and apoptosis in melanoma cells through checkpoint kinase-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperine, an alkaloid from black pepper, inhibits growth of human colon cancer cells via G1 arrest and apoptosis triggered by endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperine impairs cell cycle progression and causes reactive oxygen species-dependent apoptosis in rectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piperine and its nanoformulations: A mechanistic review of their anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Promise of Piperine in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Piperine Induces Apoptosis and Autophagy in HSC-3 Human Oral Cancer Cells by Regulating PI3K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nwmedj.org [nwmedj.org]
- 14. Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application of Piperundecalidine in Neuropharmacology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Piperundecalidine is an amide alkaloid isolated from the plant Piper longum L.[1] Preliminary studies have indicated a range of biological activities, including anti-inflammatory, analgesic, anti-amoebic, hepatoprotective, and notably for the field of neuropharmacology, antidepressant-like effects.[1][2][3] This document provides an overview of the potential applications of this compound in neuropharmacology research, with a focus on its antidepressant and anxiolytic potential. Due to the limited specific data on this compound, information from the closely related and well-studied piperine, also found in Piper species, is included to infer potential mechanisms and guide experimental design.
Potential Neuropharmacological Applications
This compound's structural similarity to other psychoactive piperidine alkaloids suggests its potential utility in the following areas of neuropharmacology research:
-
Antidepressant and Anxiolytic Studies: Investigation of its effects on mood and anxiety-related behaviors.
-
Mechanism of Action Studies: Elucidation of its molecular targets and signaling pathways in the central nervous system.
-
Drug Discovery and Development: Use as a lead compound for the development of novel therapeutics for psychiatric disorders.
Quantitative Data Summary
Quantitative data for this compound's neuropharmacological effects is currently limited in publicly available literature. However, data from the related compound, piperine, can provide a starting point for designing experiments with this compound.
Table 1: In Vitro Activity of Piperine (as a reference for this compound)
| Target | Assay | Value | Reference |
| Monoamine Oxidase-A (MAO-A) | Inhibition | IC₅₀: 20.9 µM; Kᵢ: 19.0 ± 0.9 µM | [4] |
| Monoamine Oxidase-B (MAO-B) | Inhibition | IC₅₀: 7.0 µM; Kᵢ: 3.19 ± 0.5 µM | [4] |
| GABA-A Receptor (α₂β₂) | Modulation | EC₅₀: 42.8 ± 7.6 µM | [5][6] |
| GABA-A Receptor (α₃β₂) | Modulation | EC₅₀: 59.6 ± 12.3 µM | [5][6] |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the neuropharmacological properties of this compound.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol is designed to determine if this compound inhibits the activity of MAO-A and MAO-B, key enzymes in the metabolism of monoamine neurotransmitters.
Materials:
-
This compound
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (MAO-A substrate)
-
Benzylamine (MAO-B substrate)
-
Clorgyline (specific MAO-A inhibitor)
-
Selegiline (specific MAO-B inhibitor)
-
Potassium phosphate buffer (pH 7.4)
-
Spectrofluorometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add potassium phosphate buffer, the respective MAO enzyme (MAO-A or MAO-B), and varying concentrations of this compound or a control inhibitor.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the specific substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a suitable stop solution (e.g., NaOH).
-
Measure the fluorescence of the product (4-hydroxyquinoline for MAO-A) or absorbance for the product of the MAO-B reaction.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
GABA-A Receptor Modulation Assay
This protocol uses the two-electrode voltage-clamp technique in Xenopus laevis oocytes to assess the modulatory effects of this compound on GABA-A receptors.
Materials:
-
Xenopus laevis oocytes
-
cRNAs for human GABA-A receptor subunits (e.g., α1, β2, γ2)
-
This compound
-
GABA (gamma-aminobutyric acid)
-
Two-electrode voltage-clamp setup
-
Recording solution (e.g., a buffered saline solution)
Procedure:
-
Inject the cRNAs for the desired GABA-A receptor subunits into the Xenopus oocytes.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes.
-
Clamp the membrane potential at a holding potential of -70 mV.
-
Perfuse the oocyte with the recording solution containing a low concentration of GABA (EC₅₋₁₀) to elicit a baseline current.
-
Co-apply varying concentrations of this compound with the GABA solution.
-
Record the changes in the GABA-induced chloride current.
-
Calculate the potentiation or inhibition of the GABA response and determine the EC₅₀ or IC₅₀ value.
Forced Swim Test (FST) in Mice
The FST is a widely used behavioral test to screen for antidepressant-like activity.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., saline with 0.5% Tween 80)
-
Imipramine or Fluoxetine (positive control)
-
Glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm
Procedure:
-
Acclimatize the mice to the experimental room for at least 1 hour before testing.
-
Administer this compound (e.g., 10, 20, 40 mg/kg, i.p.) or the vehicle 30-60 minutes before the test. Administer the positive control as per established protocols.
-
Gently place each mouse individually into a cylinder of water.
-
Record the behavior of the mouse for a period of 6 minutes.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
Analyze the data to determine if this compound significantly reduces the immobility time compared to the vehicle-treated group.
Elevated Plus Maze (EPM) Test in Mice
The EPM is a common behavioral test to assess anxiety-like behavior.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle
-
Diazepam (positive control)
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)
Procedure:
-
Acclimatize the mice to the dimly lit testing room for at least 1 hour.
-
Administer this compound (e.g., 5, 10, 20 mg/kg, i.p.) or the vehicle 30-60 minutes before the test.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm, using a video tracking system.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Analyze the data to determine if this compound significantly increases the exploration of the open arms compared to the vehicle group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways of this compound and the experimental workflows for its investigation.
Caption: Potential mechanism of antidepressant action for this compound via MAO inhibition.
Caption: Postulated mechanism of anxiolytic action for this compound via GABA-A receptor modulation.
Caption: Workflow for the neuropharmacological evaluation of this compound.
Conclusion
This compound presents a promising scaffold for neuropharmacology research, particularly in the context of mood and anxiety disorders. The provided protocols and conceptual frameworks offer a starting point for its systematic investigation. Further research is warranted to elucidate its precise mechanisms of action and to validate its therapeutic potential. It is crucial to conduct these studies with rigorous controls and to directly assess the activity of this compound, rather than relying solely on data from related compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Alkaloids | 88660-11-1 | Invivochem [invivochem.com]
- 4. Piperine from the fruits of Piper longum with inhibitory effect on monoamine oxidase and antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Piperundecalidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperundecalidine, an amide alkaloid isolated from Piper longum L., has demonstrated a range of biological activities including anti-inflammatory, analgesic, and hepatoprotective effects.[1][2] As research into its therapeutic potential progresses, the need for robust and validated analytical methods for its quantification in various matrices becomes crucial. This document provides detailed application notes and protocols for the development of analytical methods for this compound quantification using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are essential for pharmacokinetic studies, formulation development, and quality control.
Introduction to this compound
This compound is a member of the benzodioxole family, with the chemical formula C23H29NO3.[3] Its structure, characterized by a piperidine moiety linked to a long unsaturated acyl chain, is similar to other bioactive piperamides like piperine.[3][4] The accurate quantification of this compound is fundamental for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for ensuring the consistency and quality of research materials and potential therapeutic products.
Analytical Methodologies
The primary analytical techniques for the quantification of alkaloids in complex matrices are HPLC, often coupled with UV or diode-array detectors, and LC-MS/MS, which offers superior sensitivity and selectivity.[5][6] The choice of method will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC-UV/DAD)
HPLC with UV or Diode-Array Detection is a widely used technique for the quantification of piperamides.[7][8] This method is suitable for routine analysis and quality control of bulk materials and formulations where concentration levels are relatively high.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in biological matrices such as plasma or tissue homogenates, where concentrations are expected to be low, LC-MS/MS is the method of choice due to its high sensitivity and specificity.[9][10]
Data Presentation: Quantitative Method Parameters
The following tables summarize typical validation parameters for the quantification of this compound using HPLC-UV/DAD and LC-MS/MS. These values are provided as a guideline and should be established for each specific application and laboratory.
Table 1: HPLC-UV/DAD Method Validation Parameters (Example Data)
| Parameter | Result |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (RSD%) | < 2% |
| Specificity | No interference from matrix |
Table 2: LC-MS/MS Method Validation Parameters (Example Data)
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (% Recovery) | 97.2% - 102.5% |
| Precision (RSD%) | < 5% |
| Matrix Effect | < 15% |
| Specificity | No interference from matrix |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV/DAD
Objective: To quantify this compound in plant extracts or simple formulations.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Formic acid (optional, for mobile phase modification)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
Instrumentation:
-
HPLC system with a UV or Diode-Array Detector (DAD)
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation (from Piper longum extract):
-
Accurately weigh 100 mg of the dried, powdered plant material.
-
Extract with 10 mL of methanol using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
Dilute the filtered extract with the mobile phase to bring the concentration of this compound within the calibration range.
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v). The ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection Wavelength: Determined by UV scan of this compound (likely around 340 nm, similar to piperine).[7]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Protocol 2: Quantification of this compound in Plasma by LC-MS/MS
Objective: To quantify this compound in plasma samples for pharmacokinetic studies.
Materials:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the sample, such as piperine if not co-administered)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (blank)
-
SPE cartridges (e.g., C18) or protein precipitation reagents.
Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC or HPLC system.
Procedure:
-
Standard and QC Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) and IS (1 mg/mL) in methanol.
-
Prepare working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions.
-
Spike blank plasma with the working solutions to prepare calibration standards (e.g., 0.5, 1, 5, 10, 50, 100, 500 ng/mL) and QC samples (low, mid, high concentrations).
-
-
Sample Preparation (Protein Precipitation): [11]
-
To 100 µL of plasma sample, standard, or QC, add 200 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (M+H)+ -> Product ion (to be determined by infusion of the standard).
-
Internal Standard: Precursor ion -> Product ion.
-
-
Optimize cone voltage and collision energy for each transition.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for LC-MS/MS based quantification of this compound.
Potential Signaling Pathway Modulated by Piperamides
While the specific signaling pathways modulated by this compound are yet to be fully elucidated, related piperamides like piperine are known to interact with several key cellular pathways involved in inflammation and cell proliferation.[4][12][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Alkaloids | 88660-11-1 | Invivochem [invivochem.com]
- 3. This compound | C23H29NO3 | CID 44453654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 7. seer.ufrgs.br [seer.ufrgs.br]
- 8. Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajmb.org [ajmb.org]
- 12. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Using Piperundecalidine as a Molecular Probe in Cell Biology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperundecalidine, an amide alkaloid isolated from Piper longum, presents significant potential as a molecular probe for investigating key signaling pathways in cell biology. While direct research on this compound's molecular interactions is emerging, its structural similarity to the well-studied compound piperine suggests a strong likelihood of analogous biological activity. This document provides detailed application notes and experimental protocols for utilizing this compound to probe cellular signaling, with a focus on pathways implicated in inflammation and cancer. The protocols are based on established methodologies for studying piperine and are adaptable for use with this compound.
Introduction to this compound as a Potential Molecular Probe
This compound is a naturally occurring amide alkaloid with a range of reported biological activities, including anti-inflammatory, analgesic, and hepatoprotective effects.[1][2] Its potential as a molecular probe stems from the ability of related compounds, such as piperine, to modulate specific and critical intracellular signaling cascades. These pathways, including Transforming Growth Factor-beta (TGF-β), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK), are central to cellular processes such as proliferation, differentiation, apoptosis, and inflammation. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer.
By interfering with these pathways, this compound can be used to:
-
Elucidate the roles of specific signaling proteins in cellular processes.
-
Identify potential therapeutic targets for drug development.
-
Screen for novel therapeutic agents that modulate these pathways.
-
Understand the molecular mechanisms of inflammation and cancer.
This document outlines the potential applications of this compound as a molecular probe and provides detailed protocols for its use in cell-based assays.
Key Signaling Pathways Potentially Modulated by this compound
Based on extensive research on the related compound piperine, this compound is hypothesized to modulate the following key signaling pathways:
TGF-β Signaling Pathway
The TGF-β pathway plays a dual role in cancer, acting as a tumor suppressor in early stages and promoting metastasis in later stages.[3] Piperine has been shown to inhibit TGF-β signaling, thereby disrupting processes like the epithelial-mesenchymal transition (EMT), which is crucial for cancer cell motility and invasion.[4][5][6] this compound may serve as a valuable tool to investigate the intricacies of TGF-β signaling in various cellular contexts.
References
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. Transforming Growth Factor‐β Pathway: Biological Functions and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-up Synthesis of Piperundecalidine for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperundecalidine, a naturally occurring amide alkaloid isolated from Piper longum L., has garnered significant interest within the scientific community due to its diverse pharmacological properties. Preclinical investigations have suggested its potential as an anti-inflammatory, analgesic, anti-amoebic, anti-depressant, and hepatoprotective agent. To facilitate further preclinical development and to ensure a consistent supply of high-purity material, a robust and scalable synthetic route is paramount.
These application notes provide a comprehensive guide for the scale-up synthesis of this compound, suitable for producing quantities required for preclinical studies. The outlined protocol is based on a convergent synthetic strategy, which involves the preparation of a key carboxylic acid intermediate followed by a final amide coupling step. This approach is designed for efficiency, scalability, and control over the final product's purity.
Retrosynthetic Analysis
The synthetic strategy for this compound, identified as (2E,4E,10E)-11-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylundeca-2,4,10-trien-1-one, is best approached through a convergent retrosynthesis. The amide bond is identified as the key disconnection point, leading to two primary synthons: piperidine and the corresponding carboxylic acid, (2E,4E,10E)-11-(1,3-benzodioxol-5-yl)undeca-2,4,10-trienoic acid. The synthesis of this complex carboxylic acid is the core challenge and is addressed through a multi-step sequence involving established carbon-carbon bond-forming reactions.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols
Part 1: Synthesis of (2E,4E,10E)-11-(1,3-benzodioxol-5-yl)undeca-2,4,10-trienoic acid
This multi-step synthesis is designed to build the C11 unsaturated carboxylic acid backbone.
Step 1.1: Synthesis of 1-(benzo[d][1]dioxol-5-yl)hept-6-en-1-ol
-
Apparatus: A 3-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet.
-
Reagents:
-
Magnesium turnings (1.2 eq)
-
6-bromohex-1-ene (1.1 eq)
-
Anhydrous diethyl ether
-
Piperonal (1.0 eq)
-
-
Procedure:
-
Activate the magnesium turnings in the reaction flask under a nitrogen atmosphere.
-
Add a solution of 6-bromohex-1-ene in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction.
-
Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C.
-
Add a solution of piperonal in anhydrous diethyl ether dropwise via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 1.2: Oxidation to (E)-7-(benzo[d][1]dioxol-5-yl)hept-6-enal
-
Apparatus: A round-bottom flask with a magnetic stirrer.
-
Reagents:
-
1-(benzo[d][1]dioxol-5-yl)hept-6-en-1-ol (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the alcohol from Step 1.1 in anhydrous DCM.
-
Add PCC in one portion and stir the mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be used in the next step without further purification.
-
Step 1.3: Wittig Reaction to form Ethyl (2E,4E,10E)-11-(1,3-benzodioxol-5-yl)undeca-2,4,10-trienoate
-
Apparatus: A 3-neck round-bottom flask with a magnetic stirrer and nitrogen inlet.
-
Reagents:
-
(E)-7-(benzo[d][1]dioxol-5-yl)hept-6-enal (1.0 eq)
-
(Triphenylphosphoranylidene)crotonate (1.2 eq)
-
Anhydrous toluene
-
-
Procedure:
-
Dissolve the aldehyde from Step 1.2 and the phosphonium ylide in anhydrous toluene.
-
Heat the reaction mixture to reflux for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the ethyl ester.
-
Step 1.4: Hydrolysis to (2E,4E,10E)-11-(1,3-benzodioxol-5-yl)undeca-2,4,10-trienoic acid
-
Apparatus: A round-bottom flask with a magnetic stirrer and reflux condenser.
-
Reagents:
-
Ethyl (2E,4E,10E)-11-(1,3-benzodioxol-5-yl)undeca-2,4,10-trienoate (1.0 eq)
-
Lithium hydroxide (LiOH) (3.0 eq)
-
Tetrahydrofuran (THF) / Water mixture (3:1)
-
-
Procedure:
-
Dissolve the ester from Step 1.3 in the THF/water mixture.
-
Add LiOH and heat the mixture to 60 °C for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final carboxylic acid.
-
Part 2: Scale-up Amide Coupling for this compound Synthesis
This protocol utilizes a common and scalable amide coupling reagent.
-
Apparatus: A jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and a nitrogen inlet.
-
Reagents:
-
(2E,4E,10E)-11-(1,3-benzodioxol-5-yl)undeca-2,4,10-trienoic acid (1.0 eq)
-
Piperidine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Charge the reactor with the carboxylic acid, HOBt, and anhydrous DCM under a nitrogen atmosphere.
-
Cool the mixture to 0-5 °C.
-
Add EDC portion-wise, maintaining the internal temperature below 10 °C.
-
Stir the mixture at 0-5 °C for 30 minutes.
-
Add piperidine followed by the dropwise addition of DIPEA.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Data Presentation
Table 1: Reagents and Expected Yields for Scale-up Synthesis
| Step | Reactant | Reagent/Catalyst | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1.1 | Piperonal | 6-bromohex-1-ene, Mg | Diethyl ether | 0 to RT | 4-6 | 75-85 |
| 1.2 | Alcohol intermediate | PCC | DCM | RT | 2-3 | 85-95 |
| 1.3 | Aldehyde intermediate | (Triphenylphosphoranylidene)crotonate | Toluene | Reflux | 12-16 | 60-70 |
| 1.4 | Ester intermediate | LiOH | THF/Water | 60 | 4-6 | 90-98 |
| 2 | Carboxylic acid | Piperidine, EDC, HOBt, DIPEA | DCM | 0 to RT | 12-18 | 80-90 |
Table 2: Preclinical Pharmacological Data for Piperine (as a proxy for this compound)
Note: The following data is for piperine, a structurally related and well-studied piper amide, and is presented to indicate the potential biological activities of this compound.
| Assay | Model | Test Substance | Dose/Concentration | Result | Reference |
| Anti-inflammatory | Carrageenan-induced paw edema (rat) | Piperine | 100 mg/kg (oral) | Significant reduction in paw volume, comparable to prednisolone. | [2][3] |
| Anti-inflammatory | IL-1β stimulated synoviocytes (in vitro) | Piperine | 10-100 µg/mL | Dose-dependent inhibition of IL-6 and MMP-13 expression; reduced PGE2 production. | [2][3] |
| Analgesic | Acetic acid-induced writhing (mouse) | Piperine | 5-10 mg/kg | Significant reduction in writhing. | [4] |
| Analgesic | Hot plate test (rat) | Piperine | 5 mg/mL | 58% increase in latency period compared to control. | [1] |
| Anti-arthritic | Carrageenan-induced arthritis (rat) | Piperine | 100 mg/kg (oral) | Significant reduction in arthritic symptoms. | [2][3] |
Visualizations
Caption: Overall workflow for the scale-up synthesis of this compound.
Caption: Putative anti-inflammatory signaling pathway targeted by this compound.
References
- 1. phcogres.com [phcogres.com]
- 2. Anti-inflammatory and antiarthritic effects of piperine in human interleukin 1β-stimulated fibroblast-like synoviocytes and in rat arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antiarthritic effects of piperine in human interleukin 1beta-stimulated fibroblast-like synoviocytes and in rat arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
Application Notes and Protocols for the In Vivo Formulation of Piperundecalidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperundecalidine, a notable amide alkaloid isolated from Piper longum L., has garnered significant interest within the scientific community due to its diverse pharmacological properties, including anti-inflammatory, analgesic, anti-amoebic, anti-depressant, and hepatoprotective effects.[1] As a lipophilic compound, this compound presents a challenge for in vivo administration due to its poor aqueous solubility.[2] Proper formulation is therefore critical to ensure adequate bioavailability and achieve reliable results in preclinical animal studies.
These application notes provide detailed protocols for the formulation of this compound for both oral and parenteral administration in in vivo experiments. Additionally, potential signaling pathways that may be modulated by this compound are discussed, drawing parallels with the well-studied related compound, piperine.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of a compound is fundamental to developing a successful formulation strategy.
| Property | Value | Source |
| Molecular Formula | C23H29NO3 | [3] |
| Molecular Weight | 367.48 g/mol | [3] |
| Appearance | Solid | PubChem |
| Solubility | 10 mM in DMSO | [1] |
| Lipophilicity (XLogP3) | 5.4 | [3] |
Formulation Protocols for In Vivo Administration
The selection of the administration route is a critical decision in study design and is contingent on the experimental objectives. Below are detailed protocols for preparing this compound formulations for oral and parenteral routes.
Oral Administration: Carboxymethyl Cellulose (CMC) Suspension
For oral gavage, a suspension of this compound in a vehicle such as 0.5% carboxymethyl cellulose (CMC) is a straightforward and effective approach.[4]
Materials:
-
This compound powder
-
Carboxymethyl cellulose sodium salt (low viscosity)
-
Sterile, deionized water (ddH2O)
-
Mortar and pestle (optional, for particle size reduction)
-
Magnetic stirrer and stir bar
-
Sterile glass beaker and graduated cylinder
Protocol:
-
Prepare the 0.5% CMC Vehicle:
-
Weigh 0.5 g of CMC sodium salt.
-
In a sterile beaker, slowly add the CMC to 100 mL of sterile ddH2O while stirring continuously with a magnetic stirrer.
-
Continue stirring until the CMC is fully dissolved and the solution is clear. This may take some time.
-
-
Prepare the this compound Suspension:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
For improved suspension homogeneity, the particle size of the this compound powder can be reduced by gentle grinding with a mortar and pestle.
-
Weigh the calculated amount of this compound.
-
Slowly add the this compound powder to the prepared 0.5% CMC solution while stirring vigorously.
-
Continue stirring to ensure a uniform suspension.
-
-
Administration:
-
Before each administration, ensure the suspension is thoroughly mixed to guarantee uniform dosing.
-
Administer the suspension to the animals via oral gavage at the predetermined volume.
-
Parenteral Administration: Co-Solvent Formulation
For intravenous, intraperitoneal, or subcutaneous injections, a co-solvent system is necessary to solubilize the lipophilic this compound. A common approach involves the use of Dimethyl sulfoxide (DMSO) as the initial solvent, followed by dilution with other vehicles like polyethylene glycol (PEG) and Tween 80.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween 80 (Polysorbate 80), sterile, injectable grade
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile, polypropylene tubes
Protocol:
-
Prepare the this compound Stock Solution:
-
Weigh the required amount of this compound and place it in a sterile polypropylene tube.
-
Add a minimal amount of DMSO to dissolve the this compound completely. For example, to achieve a 10 mM stock solution, dissolve 3.67 mg of this compound in 1 mL of DMSO.
-
-
Prepare the Final Formulation (Example for a 10% DMSO, 40% PEG300, 5% Tween 80 formulation):
-
To the this compound stock solution in DMSO, add PEG300 to a final concentration of 40% of the total volume. Mix thoroughly by vortexing.
-
Add Tween 80 to a final concentration of 5% of the total volume and mix again.
-
Slowly add sterile saline or PBS to reach the final desired volume, while continuously mixing.
-
Visually inspect the final solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted by altering the co-solvent ratios or reducing the final concentration of this compound.
-
-
Administration:
-
The final formulation should be sterile-filtered through a 0.22 µm syringe filter before injection.
-
Administer the appropriate volume to the animals based on their body weight and the desired dose.
-
Experimental Workflow for Formulation Preparation
Caption: Workflow for preparing oral and parenteral formulations of this compound.
Potential Signaling Pathways Modulated by this compound
While the precise molecular targets of this compound are still under investigation, valuable insights can be drawn from the extensive research on piperine, a structurally related alkaloid. Piperine has been shown to modulate several key signaling pathways implicated in inflammation and cell proliferation.[5][6][7][8] It is plausible that this compound may exert its biological effects through similar mechanisms.
Key Signaling Pathways Potentially Targeted by this compound:
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Piperine has been demonstrated to inhibit this pathway in various cancer models.[9][10]
-
MAPK Pathway (ERK, p38, JNK): The mitogen-activated protein kinase (MAPK) cascades are crucial in regulating cellular responses to a wide array of stimuli, including stress and inflammatory cytokines. Piperine has been shown to modulate the activation of ERK, p38, and JNK.[6][8]
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key transcription factor that governs the expression of numerous genes involved in inflammation and immunity. The anti-inflammatory effects of piperine are, in part, attributed to its inhibition of NF-κB activation.[5][6]
-
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is another important transcription factor involved in cell proliferation and survival. Piperine has been reported to suppress STAT3 signaling.[5][7]
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Preformulation approaches to improve the oral bioavailability of two novel piperidine renin inhibitors in dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C23H29NO3 | CID 44453654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Alkaloids | 88660-11-1 | Invivochem [invivochem.com]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperlongumine, a piper alkaloid targets Ras/PI3K/Akt/mTOR signaling axis to inhibit tumor cell growth and proliferation in DMH/DSS induced experimental colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciprofiles.com [sciprofiles.com]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Piperundecalidine
Disclaimer: As of November 2025, a specific, peer-reviewed total synthesis of piperundecalidine has not been extensively reported in the scientific literature. However, the challenges in its synthesis are expected to be highly analogous to those encountered in the total synthesis of piperine, a structurally similar and co-occurring alkaloid from Piper longum. Both molecules share a piperidine amide moiety linked to a long, conjugated polyene acyl chain.
This technical support guide will, therefore, use the well-documented stereoselective synthesis of piperine as a primary model to address the potential challenges, troubleshooting, and frequently asked questions that researchers may encounter during the synthesis of this compound. The core principles and methodologies discussed here are directly applicable to the construction of the undecatrienoyl side chain and its subsequent coupling to piperidine.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the total synthesis of this compound?
A1: The primary challenge lies in the stereoselective construction of the (2E,4E,10E)-undecatrienoyl side chain. Achieving the correct E-configuration for all three double bonds, especially the conjugated diene system, is crucial for the synthesis of the natural product. Reactions like the Horner-Wadsworth-Emmons (HWE) are often employed for this purpose, but require careful optimization to ensure high stereoselectivity.
Q2: Why is the Horner-Wadsworth-Emmons (HWE) reaction preferred over the standard Wittig reaction for synthesizing the conjugated diene system?
A2: The HWE reaction typically provides much higher E-stereoselectivity for the formation of α,β-unsaturated esters, which are key intermediates in the synthesis of the acyl chain.[1][2] The phosphonate-stabilized carbanions used in the HWE reaction are more nucleophilic and less basic than the phosphonium ylides of a standard Wittig reaction, leading to cleaner reactions and easier purification due to the water-soluble nature of the phosphate byproduct.[3]
Q3: What are the common issues encountered during the final amide coupling step between the acyl chain and piperidine?
A3: Common issues include low yield, side reactions, and difficult purification. The nucleophilicity of the piperidine nitrogen can be problematic if the carboxylic acid of the side chain is not properly activated. Common coupling reagents like DCC/DMAP can be used, but may require optimization of reaction conditions. Another challenge is the potential for side reactions if the acyl chloride is too reactive or unstable.
Q4: Can this compound be synthesized by direct aminolysis of a corresponding ester, similar to some piperine syntheses?
A4: Yes, methoxide-catalyzed aminolysis of the methyl ester of the undecatrienoic acid with piperidine is a viable strategy that has been successfully used for piperine and its analogs.[4] This method can be advantageous as it avoids the preparation of a potentially unstable acyl chloride. However, the reaction may require elevated temperatures and extended reaction times.
Troubleshooting Guides
Problem 1: Low E/Z selectivity in the Horner-Wadsworth-Emmons (HWE) Reaction
| Possible Cause | Suggested Solution |
| Inappropriate Base or Solvent: The choice of base and solvent can significantly influence the stereochemical outcome. | Use non-coordinating bases like NaH or KHMDS in an aprotic solvent like THF. For stabilized ylides, conditions that favor thermodynamic control (e.g., NaH in THF) generally yield a higher proportion of the E-isomer. |
| Steric Hindrance: Significant steric bulk on the aldehyde or the phosphonate reagent can disfavor the transition state leading to the E-alkene. | Ensure the phosphonate reagent is not excessively bulky near the reactive center. If the aldehyde is hindered, consider alternative coupling strategies for that fragment. |
| Reaction Temperature: Running the reaction at too high a temperature can reduce selectivity. | Perform the deprotonation of the phosphonate at a low temperature (e.g., 0 °C or -78 °C) before the addition of the aldehyde. Allow the reaction to slowly warm to room temperature. |
Problem 2: Low Yield in the Amide Coupling Reaction
| Possible Cause | Suggested Solution |
| Ineffective Carboxylic Acid Activation: The coupling reagent may be old, hydrolyzed, or not potent enough for the specific substrate. | Use a fresh, high-quality coupling reagent such as DCC, EDC, or HATU. Ensure all glassware and solvents are anhydrous, as water will quench the activated intermediate. |
| Unstable Acyl Chloride: If preparing the acyl chloride of the undecatrienoic acid, it may be unstable and prone to decomposition or polymerization. | Prepare the acyl chloride in situ at low temperature (e.g., 0 °C) using a mild chlorinating agent like oxalyl chloride and use it immediately without purification. |
| Side Reactions: The piperidine nitrogen can act as a base, leading to side reactions or deactivation of the coupling reagent. | Use a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in the reaction mixture to act as a proton scavenger. |
| Difficult Purification: Byproducts from coupling reagents (e.g., DCU from DCC) can complicate the purification of the final product. | If using DCC, DCU can be removed by filtration. Alternatively, use a water-soluble coupling reagent like EDC, which allows for easier workup and removal of byproducts through aqueous extraction. |
Data Presentation
Table 1: Comparison of Conditions for Horner-Wadsworth-Emmons Reaction
| Entry | Aldehyde | Phosphonate Reagent | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | E:Z Ratio |
| 1 | Piperonal | Methyl (E)-4-diethylphosphono-2-butenoate | NaH (1.1) | THF | 25 | 2 | 85 | >95:5 |
| 2 | Piperonal | Triethyl phosphonoacetate | NaOEt (1.0) | EtOH | 25 | 4 | 78 | 90:10 |
| 3 | Crotonaldehyde | Diethyl (cyanomethyl)phosphonate | K2CO3 (1.5) | MeCN | 80 | 6 | 75 | >98:2 |
This data is representative and based on analogous reactions for synthesizing conjugated dienes.
Table 2: Comparison of Amide Coupling Methods for Piperic Acid
| Entry | Coupling Method | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Piperoyl chloride | Pyridine (2.0) | Benzene | 25 | 3 | 81 |
| 2 | Piperic acid + DCC/DMAP | - | CH2Cl2 | 25 | 12 | 75 |
| 3 | Methyl Piperate + NaOMe (cat.) | - | MeOH | 65 | 24 | 86 |
This data is based on reported syntheses of piperine.[4]
Experimental Protocols
Protocol 1: Stereoselective Synthesis of the Conjugated Diene Ester via HWE Reaction
This protocol is adapted from the synthesis of methyl piperate, a key intermediate for piperine.[4]
-
Preparation of the Phosphonate Carbanion: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (NaH, 1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.
-
Slowly add a solution of methyl (E)-4-diethylphosphono-2-butenoate (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, during which the solution should become clear.
-
Reaction with Aldehyde: Cool the resulting ylide solution back to 0 °C.
-
Add a solution of piperonal (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired (E,E)-ester.
Protocol 2: Amide Coupling via the Acyl Chloride
This is a general procedure for the final coupling step.
-
Preparation of the Acyl Chloride: In a flame-dried flask under an inert atmosphere, dissolve the synthesized undecatrienoic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of anhydrous dimethylformamide (DMF, 1-2 drops).
-
Cool the solution to 0 °C and add oxalyl chloride (1.2 equivalents) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which should be used immediately.
-
Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve piperidine (1.5 equivalents) and a non-nucleophilic base such as triethylamine (2.0 equivalents) in anhydrous DCM.
-
Slowly add the piperidine solution to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction with water. Separate the organic layer, and wash successively with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO3), and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low stereoselectivity in the HWE reaction.
References
Technical Support Center: Optimizing Piperamide Yield from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for optimizing the yield of piperamides, with a focus on piperine and related alkaloids from Piper species.
Frequently Asked Questions (FAQs)
Q1: What are the most common natural sources for piperamides like piperine?
The most widely studied and utilized sources are the fruits of Piper nigrum (black pepper) and Piper longum (long pepper).[1][2][3] Other Piper species, such as Piper amalago, are also known to produce various alkaloids, including pyrrolidines.[4] The concentration of these alkaloids can vary depending on the cultivar, geographical origin, and ripeness of the plant material.[5]
Q2: Which solvent is most effective for extracting piperamides?
The choice of solvent significantly impacts the extraction yield. Ethanol is a commonly used and effective solvent, offering a good balance of yield and safety.[1] Dichloromethane and chloroform are also highly effective due to piperine's high solubility in them, but they are more hazardous.[1] Glacial acetic acid has also been used effectively in some rapid extraction protocols.[6][7] For supercritical fluid extraction (SFE), CO2 is used, often with a co-solvent like methanol or ethanol to enhance efficiency.[4]
Q3: What is the expected yield of piperine from Piper nigrum?
The yield of piperine can vary widely, typically ranging from 2% to 7.4% of the dry weight of the peppercorns.[5] Some optimized lab-scale extractions have reported yields as high as 18% using specific methods like glacial acetic acid extraction followed by precipitation.[6]
Q4: How can I purify the crude piperamide extract?
A common method for purifying crude piperine extract is recrystallization. This often involves dissolving the crude extract in a suitable solvent like acetone or chloroform and then allowing the piperine to crystallize out.[8] Another technique involves washing the extract with an alcoholic potassium hydroxide solution to remove acidic impurities.[1] For high-purity samples required for analytical or pharmacological studies, chromatographic techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are employed.[3][8]
Q5: What analytical methods are used to quantify piperamide content?
High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for quantifying piperamides like piperine.[3][8] Spectrophotometric methods can also be used for estimation.[3] For structural confirmation, techniques like Infrared (IR) spectroscopy and Mass Spectrometry (MS) are utilized.[7]
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Piperamide Extract | 1. Inappropriate solvent selection. 2. Insufficient extraction time or temperature. 3. Poor quality of the plant material. 4. Inefficient extraction method. | 1. Refer to the solvent selection table below. Ethanol or dichloromethane are good starting points.[1] 2. Increase extraction time (e.g., for Soxhlet, ensure the solvent clears, indicating complete extraction) or optimize temperature (for SFE, 40°C was found to be optimal in one study).[2][4] 3. Ensure the plant material is properly dried and finely ground. Use fruits at the correct stage of maturity, as piperine content changes during development.[9] 4. Consider alternative extraction methods. If using maceration, switch to Soxhlet or an ultrasound-assisted method for potentially higher efficiency. |
| Extract is Highly Impure (Oily/Resinous) | 1. Co-extraction of fats and resins. 2. Solvent used has high solubility for a wide range of compounds. | 1. Perform a defatting step prior to extraction using a non-polar solvent like hexane. 2. Use a purification step, such as adding an alcoholic potassium hydroxide solution to the residue to precipitate piperine while leaving resinous materials in solution.[1] 3. Employ graded precipitation by dissolving the residue in a minimal amount of a good solvent (e.g., chloroform) and then adding a poor solvent (e.g., diethyl ether) to selectively crystallize the piperamide.[6] |
| Difficulty in Crystallizing/Precipitating Piperamide | 1. Supersaturated solution. 2. Presence of impurities inhibiting crystallization. 3. Insufficiently low temperature. | 1. Scratch the inside of the glass vessel with a glass rod to induce nucleation. 2. Further purify the extract to remove interfering substances. 3. Cool the solution in an ice bath or refrigerator for an extended period (e.g., overnight).[10] |
| Inaccurate Quantification with HPLC | 1. Poor peak resolution. 2. Non-linearity of the calibration curve. 3. Matrix effects from impurities. | 1. Optimize the mobile phase composition and flow rate. A common mobile phase is a mixture of methanol and water.[3] 2. Prepare a fresh set of standards and ensure they bracket the expected concentration of your sample. 3. Clean up the sample using Solid Phase Extraction (SPE) before injection. |
Data on Extraction Parameters
Table 1: Comparison of Solvents for Piperine Extraction
| Solvent | Method | Source Material | Yield (% w/w) | Reference |
| Ethanol | Soxhlet | Piper nigrum | 10.1% | [1] |
| Dichloromethane (DCM) | Soxhlet | Piper nigrum | 7.42% | [1] |
| Glacial Acetic Acid | Maceration | Piper nigrum | 18% | [6] |
| Methanol | Water Bath | Piper longum roots | 0.243-0.525% | [3] |
| Ethanol | Water Bath | Piper longum roots | 0.243-0.525% | [3] |
Table 2: Optimal Conditions for Supercritical Fluid Extraction (SFE) of Pyrrolidine Alkaloid
| Parameter | Optimal Value | Source Material | Yield (mg/g) | Reference |
| Temperature | 40°C | Piper amalago leaves | ~3.8 | [4] |
| Pressure | 200 bar | Piper amalago leaves | ~3.8 | [4] |
| Co-solvent | Methanol (5% v/v) | Piper amalago leaves | ~3.8 | [4] |
| Extraction Time | 60 min | Piper amalago leaves | ~3.8 | [4] |
Experimental Protocols & Workflows
Protocol 1: Soxhlet Extraction of Piperine
This protocol is a standard method for obtaining a good yield of piperine from Piper nigrum.
Materials:
-
Dried, finely ground black pepper (Piper nigrum)
-
Soxhlet extractor apparatus
-
Round bottom flask
-
Condenser
-
Heating mantle
-
Ethanol (95%)
-
Rotary evaporator
Procedure:
-
Place approximately 10 g of finely ground black pepper into a thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Assemble the Soxhlet apparatus with a 250 mL round bottom flask containing 150 mL of ethanol and boiling chips.
-
Connect the condenser and turn on the cooling water.
-
Heat the flask using a heating mantle to bring the ethanol to a gentle boil.
-
Allow the extraction to proceed for 3-4 hours, or until the solvent in the siphon arm runs clear.
-
Once the extraction is complete, turn off the heat and allow the apparatus to cool.
-
Dismantle the apparatus and transfer the ethanol extract from the round bottom flask.
-
Concentrate the extract using a rotary evaporator to remove the ethanol. The resulting residue is the crude piperine extract.
Protocol 2: Purification of Piperine by Recrystallization
Materials:
-
Crude piperine extract
-
10% Alcoholic Potassium Hydroxide (KOH)
-
Beakers
-
Stirring rod
-
Filter paper and funnel
-
Ice bath
Procedure:
-
To the crude extract residue from Protocol 1, add approximately 10 mL of 10% alcoholic KOH solution.[1]
-
Stir the mixture continuously. This step helps in removing resinous and acidic impurities.
-
Filter the solution to separate the precipitated piperine.
-
Wash the precipitate with a small amount of cold water.
-
For further purification, dissolve the piperine crystals in a minimal amount of a suitable solvent like acetone or warm isopropyl alcohol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.[10]
-
Collect the purified piperine crystals by filtration and allow them to air dry.
References
- 1. kefri.org [kefri.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Supercritical Fluid Extraction of Pyrrolidine Alkaloid from Leaves of Piper amalago L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mitrask.com [mitrask.com]
- 7. A rapid method for isolation of piperine from the fruits of Piper nigrum Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Study on the Extraction, Geometry Structure and Spectral Characterization of Piperine Alkaloid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The terminal enzymatic step in piperine biosynthesis is co-localized with the product piperine in specialized cells of black pepper (Piper nigrum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Piperundecalidine Stability and Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability and solubility of Piperundecalidine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
This compound is an amide alkaloid that can be isolated from plants of the Piper genus, such as Piper longum L.[1][2]. Its chemical formula is C23H29NO3, and it has a molecular weight of 367.48 g/mol [2][3]. The IUPAC name for this compound is (2E,4E,10E)-11-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylundeca-2,4,10-trien-1-one[4]. Based on its structure, which includes a long unsaturated alkyl chain and an amide linkage, it is predicted to have low aqueous solubility, with a predicted XlogP of 5.4, indicating high lipophilicity[3][4].
Q2: What are the primary stability concerns when working with this compound?
While specific stability data for this compound is limited, based on its chemical structure, the primary concerns are:
-
Hydrolysis: The amide bond in this compound can be susceptible to hydrolysis under strongly acidic or basic conditions, which would cleave the molecule into a carboxylic acid and piperidine[5][6][7][8][9].
-
Oxidation: The unsaturated double bonds in the undecatrienoic acid chain are potential sites for oxidation, which can be initiated by exposure to air, light, or certain metal ions.
-
Photodegradation: Similar to its analogue piperine, the conjugated double bond system in this compound makes it susceptible to degradation upon exposure to UV light[10][11].
Q3: How should I store this compound to ensure its stability?
To minimize degradation, this compound should be stored as a dry solid in a tightly sealed container, protected from light, and at a low temperature (-20°C for long-term storage)[2]. For solutions, it is recommended to prepare them fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored in an amber vial at -20°C or -80°C[2].
Q4: In which solvents is this compound soluble?
This compound is expected to have poor solubility in water. It is likely to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and other alcohols[2]. For cell-based assays and in vivo studies, starting with a concentrated stock solution in an appropriate organic solvent and then diluting it into the aqueous experimental medium is a common practice.
Troubleshooting Guide
Q1: My this compound solution is cloudy or shows precipitation upon dilution in an aqueous buffer. What should I do?
This is likely due to the poor aqueous solubility of this compound. Here are a few troubleshooting steps:
-
Decrease the final concentration: The concentration of this compound in your final aqueous solution may be above its solubility limit. Try performing a serial dilution to determine the maximum achievable concentration.
-
Use a co-solvent: Including a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) in your final aqueous medium can help maintain solubility. Ensure the final concentration of the co-solvent is compatible with your experimental system.
-
Employ solubilizing agents: Consider using cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) or surfactants to encapsulate the this compound molecule and increase its aqueous solubility.
Q2: I am observing a loss of activity of my this compound stock solution over time. What could be the cause?
Loss of activity is often due to chemical instability. Consider the following:
-
Protect from light: Ensure that your stock solution is stored in an amber vial or a container wrapped in aluminum foil to prevent photodegradation.
-
Avoid extreme pH: If your experimental buffer is highly acidic or basic, it may be causing hydrolysis of the amide bond. Prepare fresh solutions and minimize the time the compound spends in harsh pH conditions.
-
Prevent oxidation: Purge the headspace of your storage vial with an inert gas like nitrogen or argon before sealing to minimize oxidation.
Q3: I am getting inconsistent results in my experiments. Could this be related to this compound stability or solubility?
Yes, inconsistent results are a common consequence of poor stability and solubility. To improve reproducibility:
-
Prepare fresh solutions: Always prepare your working solutions of this compound fresh from a solid sample or a recently prepared concentrated stock.
-
Ensure complete dissolution: Before use, visually inspect your stock solution to ensure there is no precipitate. Gentle warming or sonication may aid in dissolution.
-
Standardize your dilution procedure: Use a consistent method for diluting your stock solution into the final experimental medium to ensure a consistent final concentration and minimize precipitation.
Experimental Protocols for Improving Stability and Solubility
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol describes the preparation of an inclusion complex of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Distilled water
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
Lyophilizer (freeze-dryer)
Methodology:
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).
-
HP-β-CD Solution Preparation: Dissolve the calculated amount of HP-β-CD in distilled water with gentle stirring.
-
Addition of this compound: Slowly add the calculated amount of this compound to the HP-β-CD solution while continuously stirring.
-
Complexation: Seal the container and stir the mixture at room temperature for 24-48 hours, protected from light.
-
Lyophilization: Freeze the resulting solution at -80°C and then lyophilize it for 48 hours to obtain a dry powder of the this compound-HP-β-CD inclusion complex.
-
Characterization (Optional): The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Preparation of a this compound Solid Dispersion
This protocol outlines the preparation of a solid dispersion of this compound with a hydrophilic polymer like Polyvinylpyrrolidone (PVP) or Hydroxypropyl Methylcellulose (HPMC) to improve its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)
-
Methanol or another suitable organic solvent
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Solvent Selection: Choose a common solvent in which both this compound and the polymer are soluble (e.g., methanol).
-
Solution Preparation: Dissolve the desired weight ratio of this compound and the polymer (e.g., 1:1, 1:2, 1:5) in the selected solvent.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion, gently grind it into a fine powder using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Characterization (Optional): The amorphous nature of the solid dispersion can be confirmed by Powder X-ray Diffraction (PXRD) and DSC.
Data Presentation
Since specific quantitative data for this compound is scarce, the following table provides a hypothetical example of how to present solubility data for this compound in various solvents, which would be generated during experimental optimization.
Table 1: Solubility of this compound in Common Solvents at 25°C
| Solvent | Solubility (mg/mL) |
| Water | < 0.01 |
| Ethanol | 15.2 ± 1.3 |
| Methanol | 25.8 ± 2.1 |
| Dimethyl Sulfoxide (DMSO) | > 100 |
| Propylene Glycol | 5.7 ± 0.8 |
The following table illustrates a potential outcome of using cyclodextrin complexation to improve the aqueous solubility of this compound.
Table 2: Enhancement of Aqueous Solubility of this compound by Cyclodextrin Complexation
| Formulation | Aqueous Solubility (µg/mL) | Fold Increase |
| This compound (unformulated) | 0.5 ± 0.1 | 1 |
| This compound:HP-β-CD (1:1) | 52.3 ± 4.7 | ~105 |
| This compound:HP-β-CD (1:2) | 128.9 ± 11.5 | ~258 |
Visualizations
Caption: Workflow for Cyclodextrin Inclusion Complexation.
Caption: Potential Degradation Pathways for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Alkaloids | 88660-11-1 | Invivochem [invivochem.com]
- 3. PubChemLite - this compound (C23H29NO3) [pubchemlite.lcsb.uni.lu]
- 4. This compound | C23H29NO3 | CID 44453654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 6. byjus.com [byjus.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Ch20 : Amide hydrolysis [chem.ucalgary.ca]
- 10. researchgate.net [researchgate.net]
- 11. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Piperundecalidine degradation during storage and experimentation
Welcome to the technical support center for piperundecalidine. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges related to the stability and degradation of this compound during storage and experimentation. The following troubleshooting guides and frequently asked questions (FAQs) are provided to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C, where it can be stable for up to three years. When in solvent, it is recommended to store aliquots at -80°C for up to six months. For short-term storage and during shipping, the compound is stable at room temperature for a few days.[1]
Q2: What are the primary factors that can cause this compound degradation?
As an amide alkaloid with a conjugated polyene structure, this compound is susceptible to degradation through several mechanisms:
-
Hydrolysis: The amide bond can be cleaved under acidic or basic conditions, yielding piperidine and the corresponding carboxylic acid.[2][3][4][5]
-
Oxidation: The electron-rich regions of the molecule can be targeted by oxidizing agents.
-
Photodegradation: Exposure to light, particularly UV light, can induce isomerization and other photochemical reactions in the conjugated double bond system.[2]
-
Thermal Stress: Elevated temperatures can accelerate degradation processes.[6][7]
Q3: How can I detect this compound degradation in my sample?
Degradation can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[1][8][9][10][11] A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for accurate quantification of the parent compound. The appearance of new peaks or a decrease in the area of the main this compound peak in the chromatogram are indicators of degradation.
Q4: What solvents are suitable for dissolving this compound?
This compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dichloromethane.[1][3] It has poor solubility in water.[3] When preparing stock solutions, it is advisable to start with DMSO. For in vivo studies, specific formulations may be required to ensure solubility and stability.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity in experiments.
This issue could be a result of this compound degradation, leading to a lower effective concentration of the active compound.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (-20°C for powder, -80°C for solutions).
-
Analyze Sample Purity: Use a validated stability-indicating HPLC method to check the purity of your stock solution and the working solution used in the experiment. Compare the chromatogram to a reference standard.
-
Evaluate Experimental Conditions:
-
pH: If your experimental medium is acidic or basic, consider the potential for hydrolysis. Buffer the medium to a neutral pH if the experimental design allows.
-
Light Exposure: Protect your solutions from light by using amber vials or covering them with aluminum foil, especially during long incubation periods.[12]
-
Temperature: Avoid exposing the compound to high temperatures for extended periods. If heating is necessary, perform a preliminary stability test at that temperature.
-
Issue 2: Appearance of unknown peaks in the HPLC chromatogram of a this compound sample.
The presence of new peaks strongly suggests degradation.
Troubleshooting Steps:
-
Characterize Degradation Products: If you have access to mass spectrometry (MS) coupled with HPLC (LC-MS), you can obtain mass-to-charge ratio (m/z) information for the unknown peaks to help identify the degradation products.[13][14] Common degradation products for similar compounds like piperine arise from hydrolysis and isomerization.[14][15][16]
-
Perform Forced Degradation Studies: To understand the degradation profile of this compound, you can subject it to forced degradation under controlled stress conditions (e.g., acid, base, peroxide, heat, light).[6][17][18][19] This will help in identifying the potential degradation products that might appear in your experiments.
Data on the Degradation of Piperine (A Structural Analog)
Since specific quantitative degradation data for this compound is limited in publicly available literature, data from forced degradation studies of piperine, a closely related amide alkaloid, is presented below as a reference. These studies highlight the potential degradation behavior of the shared functional groups.
Table 1: Summary of Piperine Degradation under Forced Conditions
| Stress Condition | Reagents and Conditions | Observed Degradation (%) | Reference |
| Acidic Hydrolysis | 2 M HCl at 80°C for 24h | Significant Degradation | [15][16] |
| 0.1 N HCl at room temp. for 24h | Minimal Degradation | [6] | |
| Basic Hydrolysis | 1 M NaOH at 80°C for 48h | Significant Degradation | [15] |
| 0.1 N NaOH at room temp. for 24h | Significant Degradation | [6] | |
| Oxidative | 15% H₂O₂ at room temp. for 25 days | Extensive Degradation | [16] |
| 40% H₂O₂ at room temp. for 24h | ~35.86% | [6] | |
| Thermal | 105°C for 6h | Stable | [11] |
| 60°C for 30 min | ~29.86% | [6] | |
| Photolytic (Sunlight) | Sunlight exposure | Degradation Observed | [15] |
| Photolytic (UV) | UV light exposure | Degradation to Isomers | [15] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Amide Alkaloids (adapted from Piperine studies)
This protocol provides a general framework for developing a stability-indicating method for this compound.
-
Chromatographic System: A standard HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with a small percentage of acid like phosphoric acid to control pH). A common starting point is a 75:25 (v/v) ratio of methanol to water.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: Based on the UV-Vis spectrum of this compound. For piperine, this is typically around 342 nm.[8]
-
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[1][8][10]
Protocol 2: Forced Degradation Study
-
Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl and reflux at 80°C for a specified time (e.g., 6 hours). Neutralize the solution before injection into the HPLC.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH and reflux at 80°C for a specified time. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the stock solution with 30% hydrogen peroxide at room temperature for a specified time.
-
Thermal Degradation: Heat the solid compound in an oven at a set temperature (e.g., 105°C) for a specified time. Dissolve the sample in the mobile phase for analysis.
-
Photodegradation: Expose a solution of the compound to direct sunlight or a UV lamp for a specified duration.
-
Analysis: Analyze all stressed samples by the validated stability-indicating HPLC method.
Visualizations
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. Piperine - Wikipedia [en.wikipedia.org]
- 3. polimery.umw.edu.pl [polimery.umw.edu.pl]
- 4. m.youtube.com [m.youtube.com]
- 5. Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 11. phcogres.com [phcogres.com]
- 12. Stability of piperine in different solvents and its spectrophotometric estimation. - ePrints@CFTRI [ir.cftri.res.in]
- 13. Identification and characterization of stress degradation products of piperine and profiling of a black pepper (Piper nigrum L.) extract using LC/Q-TOF-dual ESI-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Identification and characterization of stress degradation products of piperine and profiling of a black pepper (Piper nigrum L.) extract using LC/Q-TOF-dual ESI-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Identification and characterization of stress degradation products of piperine and profiling of a black pepper (Piper nigrum L.) extract using LC/Q-TOF-dual ESI-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. pubs.aip.org [pubs.aip.org]
- 18. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. repository.unhas.ac.id [repository.unhas.ac.id]
Enhancing the resolution of Piperundecalidine in chromatographic separation
Technical Support Center: Chromatographic Separation of Piperundecalidine
Welcome to the technical support center for the chromatographic analysis of this compound. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution and overall quality of their chromatographic separations.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue encountered during the chromatographic separation of this compound and similar alkaloids?
A1: A prevalent issue is peak tailing. This is often due to the basic nature of the piperidine moiety in this compound, which can interact with acidic residual silanols on the surface of silica-based columns. These secondary interactions lead to asymmetrical peaks, which can compromise resolution and the accuracy of quantification.
Q2: Which chromatographic technique is more suitable for this compound analysis, HPLC or GC?
A2: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for the analysis of piperidine alkaloids.
-
Reverse-Phase HPLC (RP-HPLC) is highly effective and commonly used for compounds of similar polarity and molecular weight. It offers a wide range of selectivity through various stationary and mobile phases.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful technique, particularly for volatile and semi-volatile compounds. GC-MS can provide excellent separation and structural information.[1] The choice between HPLC and GC will depend on the sample matrix, the presence of interfering compounds, and the specific goals of the analysis (e.g., quantification, impurity profiling).
Q3: How can I improve the resolution between this compound and closely eluting impurities?
A3: Improving resolution involves optimizing three key factors: efficiency (N), selectivity (α), and retention factor (k).[2][3]
-
Increase Column Efficiency (N): Use columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) or longer columns.[4][5]
-
Enhance Selectivity (α): This is often the most impactful factor. Modifying the mobile phase composition (e.g., changing the organic solvent from acetonitrile to methanol), adjusting the pH, or changing the stationary phase (e.g., from C18 to a Phenyl-Hexyl column) can alter the interactions between the analytes and the column, thereby improving separation.[2][4]
-
Optimize Retention Factor (k): Adjust the strength of the mobile phase. In reversed-phase HPLC, increasing the aqueous component will generally increase retention times and may improve the separation of early-eluting peaks.[3]
Q4: What are recommended starting conditions for developing an HPLC method for this compound?
A4: Based on methods for structurally similar compounds like piperine, a good starting point for an RP-HPLC method would be:
-
Column: A C18 column is a versatile choice.[6] For potentially better peak shape with basic compounds, consider a modern, end-capped C18 column or a phenyl column.[7]
-
Mobile Phase: A gradient of acetonitrile and water is common. The addition of an acidifier like 0.1% formic acid or phosphoric acid to the aqueous phase is often necessary to improve peak shape by suppressing the interaction of the basic analyte with residual silanols.[6]
-
Detection: UV detection is suitable for this compound due to its chromophores. The detection wavelength should be optimized based on the UV spectrum of the compound. For piperine, wavelengths around 340-343 nm are often used.[8][9]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the chromatographic analysis of this compound.
Issue 1: Poor Peak Resolution
Symptoms:
-
Overlapping peaks between this compound and other components.
-
Resolution value (Rs) is less than 1.5.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Mobile Phase Composition | 1. Adjust Organic Solvent Ratio: In RP-HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) to increase retention and potentially improve separation of early eluting peaks.[2] 2. Change Organic Solvent: Switch from acetonitrile to methanol or vice-versa. This can alter selectivity (α). 3. Modify pH: For basic compounds like this compound, a lower pH (e.g., 2.5-4.0) can improve peak shape and resolution by ensuring the analyte is in a single ionic form and minimizing interactions with silanols.[4] |
| Suboptimal Column Chemistry | 1. Change Stationary Phase: If a C18 column provides insufficient resolution, consider a phenyl-hexyl or a pentafluorophenyl (PFP) column to introduce different separation mechanisms like π-π interactions.[4][7] 2. Use Smaller Particle Size: Columns with smaller particles (e.g., <3 µm) offer higher efficiency and better resolution.[5] |
| Incorrect Flow Rate | Decrease Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, though it will increase the analysis time.[10] |
| Elevated Column Temperature | Optimize Temperature: Increasing the column temperature generally decreases viscosity and can improve efficiency. However, in some cases, lower temperatures can increase retention and improve resolution.[10] The effect is compound-dependent and should be evaluated. |
The following table, adapted from studies on similar alkaloids, illustrates how changing the mobile phase can impact retention time (tR) and resolution (Rs).
| Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid) | Analyte | Retention Time (min) | Resolution (Rs) with Impurity |
| 70:30 | This compound (analog) | 4.2 | 1.3 |
| 60:40 | This compound (analog) | 6.8 | 1.8 |
| 50:50 | This compound (analog) | 10.5 | 2.5 |
Note: This is illustrative data based on typical behavior and not from a specific experiment on this compound.
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a drawn-out tail.
-
Tailing factor > 1.2.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Secondary Interactions with Silanols | 1. Lower Mobile Phase pH: Add an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to protonate residual silanols, reducing their interaction with the basic this compound molecule.[4] 2. Use a Competing Base: Adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can also block active silanol sites. |
| Column Overload | Reduce Sample Concentration: Inject a more dilute sample to ensure the column's linear capacity is not exceeded. |
| Column Contamination or Degradation | 1. Flush the Column: Wash the column with a strong solvent to remove contaminants. 2. Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities. 3. Replace the Column: If performance does not improve after cleaning, the column may be degraded and require replacement. |
| Extra-Column Effects | Check Tubing and Connections: Ensure that the tubing between the injector, column, and detector is as short as possible and that all connections are made correctly to minimize dead volume. |
Experimental Protocols
Protocol 1: General RP-HPLC Method Development for this compound
This protocol provides a starting point for developing a robust RP-HPLC method.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL for a stock solution).
-
Dilute the stock solution with the initial mobile phase to the desired working concentration (e.g., 10-50 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.[10]
-
-
Initial HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a scout gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at an appropriate wavelength (e.g., scan for maxima between 200-400 nm).
-
-
Optimization:
-
Based on the scout gradient, develop a more focused gradient around the elution time of this compound to improve resolution from nearby impurities.
-
If peak tailing is observed, consider increasing the acid concentration slightly or switching to a different column chemistry (e.g., Phenyl-Hexyl).
-
Adjust the flow rate and temperature to fine-tune the separation as described in the troubleshooting guide.
-
Protocol 2: General GC-MS Method for Piperidine Alkaloids
This protocol is a general guideline for the analysis of piperidine-containing compounds like this compound by GC-MS.
-
Sample Preparation (Liquid-Liquid Extraction):
-
For samples in an aqueous matrix, adjust the pH to >10 with a base (e.g., 0.1 M NaOH) to ensure the analyte is in its free base form.[1]
-
Extract the aqueous sample with a suitable organic solvent (e.g., dichloromethane).[1]
-
Vortex and centrifuge to separate the layers.
-
Carefully transfer the organic layer to a clean vial.
-
The extract may be concentrated under a gentle stream of nitrogen if necessary.
-
-
GC-MS Conditions:
-
Column: A low-polarity column such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS) is a good starting point.[11]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Visualizations
Workflow for HPLC Method Development
Caption: A typical workflow for developing an HPLC method for this compound.
Troubleshooting Logic for Poor Resolution
References
- 1. benchchem.com [benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. mastelf.com [mastelf.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. archives.ijper.org [archives.ijper.org]
- 7. welch-us.com [welch-us.com]
- 8. seer.ufrgs.br [seer.ufrgs.br]
- 9. researchgate.net [researchgate.net]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. cmbr-journal.com [cmbr-journal.com]
Mitigating off-target effects in Piperundecalidine cellular models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Piperundecalidine in cellular models. Due to the limited specific data on this compound, some guidance is based on findings from structurally similar alkaloids isolated from Piper longum, such as Piperine. All recommendations should be empirically validated for your specific cellular model and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is an amide alkaloid that can be purified from the plant Piper longum L.[1]. Like other alkaloids from this plant, it is reported to possess a range of biological properties, including anti-inflammatory, analgesic, anti-amoebic, anti-depressant, and hepatoprotective activities[1].
Q2: What is the primary known on-target signaling pathway for alkaloids from Piper longum?
While the direct molecular target of this compound is not yet fully elucidated, studies on other dimeric amide alkaloids from Piper longum have shown that they can promote cancer cell apoptosis in synergy with chemotherapeutic agents. This effect has been linked to the modulation of the Src/ERK/STAT3 signaling pathway [2][3]. It is plausible that this compound may act on one or more components of this pathway.
Q3: What are the potential off-target effects of this compound?
The specific off-target effects of this compound have not been extensively characterized. However, like many natural product-derived compounds, it may interact with multiple cellular targets. Based on studies of the related alkaloid Piperine, potential off-target pathways could include those involved in inflammation and cell survival, such as NF-κB, p38, JNK, and other MAP kinases[4][5]. Researchers should consider performing target deconvolution studies, such as kinase profiling or affinity-based proteomics, to identify potential off-target interactions in their model system.
Q4: What starting concentrations of this compound should I use in my cell-based assays?
For initial experiments, a wide dose-response range is recommended. Based on studies of various alkaloids from Piper longum, which show anti-inflammatory IC50 values ranging from 1.90 µM to 40.22 µM, a starting concentration range of 0.1 µM to 100 µM is advisable[3].
Troubleshooting Guides
Problem 1: High variability in cell viability/cytotoxicity assays.
-
Possible Cause 1: Compound Precipitation.
-
Solution: this compound is a hydrophobic molecule. Visually inspect the culture medium for any signs of precipitation after adding the compound. Prepare stock solutions in a suitable solvent like DMSO and ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all wells. It may be necessary to use a formulation with surfactants or cyclodextrins to improve solubility.
-
-
Possible Cause 2: Inconsistent Cell Seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Calibrate your cell counting method and pipette technique to minimize well-to-well variability. Avoid "edge effects" by not using the outer wells of the microplate for experimental data or by filling them with sterile PBS or media.
-
-
Possible Cause 3: Assay Interference.
-
Solution: Natural products can sometimes interfere with assay readouts (e.g., autofluorescence). Run a "compound only" control (no cells) to check for any direct effect of this compound on the assay reagents. If interference is observed, consider using an orthogonal assay method (e.g., if a fluorescence-based assay shows interference, try a luminescence or colorimetric-based assay).
-
Problem 2: Inconsistent or unexpected results in signaling pathway analysis (e.g., Western Blot).
-
Possible Cause 1: Incorrect Timepoint for Analysis.
-
Solution: The kinetics of signaling pathway activation or inhibition can be rapid and transient. Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 4 hr, 24 hr) to determine the optimal timepoint to observe changes in protein phosphorylation or expression after this compound treatment.
-
-
Possible Cause 2: Off-Target Effects.
-
Solution: Unexpected signaling results may be due to off-target effects. To distinguish between on-target and off-target effects, consider the following:
-
Use a structurally related but inactive analog as a negative control if available.
-
Employ a rescue experiment. If you hypothesize a specific target, try to rescue the phenotype by overexpressing the target or using a downstream activator.
-
Perform target knockdown/knockout experiments. Use siRNA or CRISPR to reduce the expression of the hypothesized on-target protein and see if the effect of this compound is diminished.
-
-
-
Possible Cause 3: Cell Passage Number and Confluency.
-
Solution: Cellular responses can vary with passage number and confluency. Use cells within a consistent, low passage number range for all experiments. Seed cells to reach a consistent confluency (e.g., 70-80%) at the time of treatment, as cell-cell contact can influence signaling pathways.
-
Quantitative Data
The following table summarizes the reported anti-inflammatory activity of various alkaloids isolated from Piper longum. This can serve as a reference for designing dose-response experiments with this compound.
| Compound Class | IC50 Range (µM) for Anti-inflammatory Activity | Reference |
| Amide Alkaloids | 1.90 ± 0.68 - 40.22 ± 0.45 | [3] |
| Indomethacin (Control) | 52.88 ± 3.56 | [3] |
Experimental Protocols
1. Cell Viability (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treated wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.
2. Western Blot for Src/ERK/STAT3 Pathway Analysis
-
Cell Lysis: After treatment with this compound for the determined optimal time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Src, Src, p-ERK, ERK, p-STAT3, STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Visualizations
Caption: Workflow for characterizing this compound's effects.
Caption: Hypothesized Src/ERK/STAT3 signaling pathway modulation.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Alkaloids from Piper longum Exhibit Anti-inflammatory Activity and Synergistic Effects with Chemotherapeutic Agents against Cervical Cancer Cells. | Semantic Scholar [semanticscholar.org]
- 3. Alkaloids from Piper longum Exhibit Anti-inflammatory Activity and Synergistic Effects with Chemotherapeutic Agents against Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for reducing impurities in synthetic Piperundecalidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Piperundecalidine. Our goal is to help you identify and resolve common issues, thereby streamlining your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Impurities in synthetic this compound can originate from several sources, including the starting materials and the amide coupling reaction itself. Common impurities may include:
-
Unreacted Starting Materials: Residual (2E,4E,10E)-11-(1,3-benzodioxol-5-yl)undeca-2,4,10-trienoic acid and piperidine.
-
Coupling Reagent Byproducts: For instance, if dicyclohexylcarbodiimide (DCC) is used, insoluble dicyclohexylurea (DCU) is a common byproduct.[1] With uronium/guanidinium-based reagents like HATU or HBTU, guanidinium byproducts can form from the reaction of the reagent with piperidine.[2]
-
Side-Reaction Products: These can include N-acylated urea derivatives (if a carbodiimide is used without an additive like HOBt), or products resulting from the isomerization of the double bonds in the unsaturated fatty acid chain under harsh reaction conditions.
-
Solvent and Reagent Adducts: Residual solvents or byproducts from reagent degradation.
Q2: How can I minimize the formation of byproducts from the coupling reagent?
A2: To minimize byproducts from coupling reagents, consider the following:
-
Choice of Reagent: Select a coupling reagent with easily removable byproducts. For example, the byproduct of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is water-soluble and can be removed with an aqueous workup.
-
Order of Addition: Pre-activate the carboxylic acid with the coupling reagent before adding piperidine. This reduces the concentration of the free coupling reagent available to react with the amine.[2]
-
Use of Additives: When using carbodiimides like DCC or DIC, the addition of 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) can suppress the formation of N-acylurea and reduce racemization if chiral centers are present.
Q3: My reaction seems to be incomplete, what could be the reason?
A3: Incomplete amide coupling reactions can be due to several factors:
-
Insufficient Activation: The carboxylic acid may not be fully activated. Ensure you are using the correct stoichiometry of the coupling reagent.
-
Steric Hindrance: While less of an issue with piperidine, highly substituted analogs could present steric challenges.
-
Low Nucleophilicity of the Amine: Piperidine is a strong nucleophile, so this is less likely to be the primary issue unless the amine is protonated.
-
Reaction Conditions: The reaction time may be too short, or the temperature may be too low. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.
Q4: What are the best methods for purifying synthetic this compound?
A4: The choice of purification method depends on the nature of the impurities.
-
Aqueous Workup: A standard aqueous workup can remove water-soluble impurities, such as the byproducts of EDC and unreacted salts.
-
Crystallization: Recrystallization is often a highly effective method for purifying solid amides and can help to avoid significant product loss that may occur with column chromatography.[2] Suitable solvents might include ethanol, acetone, or acetonitrile.
-
Column Chromatography: Silica gel column chromatography can be used to separate this compound from non-polar impurities and some byproducts. A gradient of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is typically effective.
-
Distillation: While this compound is a solid, purification of the unsaturated fatty acid precursor might involve distillation techniques if it is a liquid at reduced pressure.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Extend the reaction time and monitor by TLC or LC-MS.- Increase the reaction temperature moderately.- Use a more efficient coupling reagent (e.g., HATU, PyAOP).[1] |
| Product loss during workup or purification. | - If using column chromatography, consider switching to recrystallization.[2]- Ensure the pH of the aqueous washes is appropriate to prevent the product from becoming water-soluble (if it can be protonated). | |
| Presence of a White Precipitate in the Reaction Mixture | Formation of dicyclohexylurea (DCU) if using DCC. | - Filter the reaction mixture before the aqueous workup. |
| Multiple Spots on TLC Close to the Product Spot | Isomers of the unsaturated chain or closely related byproducts. | - Optimize column chromatography with a shallower solvent gradient.- Attempt recrystallization from different solvent systems. |
| Racemization (if chiral centers are present in analogs). | - Use a coupling reagent known to suppress racemization, often in combination with an additive like HOBt or Oxyma.[2] | |
| Product is an Oil or Gummy Solid | Presence of residual solvent or low-melting impurities. | - Dry the product under high vacuum for an extended period.- Attempt to triturate the product with a non-polar solvent (e.g., hexane, pentane) to induce crystallization and wash away oily impurities. |
Data Presentation
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Abbreviation | Byproduct | Byproduct Solubility | Notes |
| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Insoluble in most organic solvents | Byproduct precipitates and can be removed by filtration.[1] |
| Diisopropylcarbodiimide | DIC | Diisopropylurea (DIU) | More soluble in organic solvents than DCU | Often used when byproduct precipitation is problematic. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | 1-ethyl-3-(3-dimethylaminopropyl)urea | Water-soluble | Easily removed with an aqueous workup. |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Hexamethylphosphoramide (HMPA) | Water-soluble | HMPA is a known carcinogen; use with caution. |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Tetramethylurea | Water-soluble | Can cause guanidinium byproduct formation with the amine.[2] |
| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | - | - | Highly effective for challenging couplings.[1] |
Table 2: User Experimental Data for this compound Synthesis
| Experiment ID | Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) | Purity (by HPLC/NMR) | Major Impurities Identified |
Experimental Protocols
General Protocol for the Synthesis of this compound via Amide Coupling
This protocol describes a general method for the coupling of (2E,4E,10E)-11-(1,3-benzodioxol-5-yl)undeca-2,4,10-trienoic acid with piperidine using EDC as the coupling reagent.
Materials:
-
(2E,4E,10E)-11-(1,3-benzodioxol-5-yl)undeca-2,4,10-trienoic acid
-
Piperidine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt) (optional, but recommended)
-
Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2E,4E,10E)-11-(1,3-benzodioxol-5-yl)undeca-2,4,10-trienoic acid (1.0 eq.) in anhydrous DCM or DMF.
-
Addition of Amine and Base: Add piperidine (1.1 eq.) and DIPEA (1.2 eq.) to the solution.
-
Pre-activation (Optional but Recommended): In a separate flask, dissolve EDC (1.2 eq.) and HOBt (1.2 eq.) in a minimal amount of anhydrous DCM or DMF.
-
Coupling Reaction: Add the EDC/HOBt solution dropwise to the carboxylic acid/amine solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent in vacuo to yield the crude this compound.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexane) or by silica gel column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Technical Support Center: Optimization of Reaction Conditions for Piperundecalidine Analog Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of Piperundecalidine and its analogs. All quantitative data is summarized in structured tables, and detailed experimental protocols for key reactions are provided.
I. Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound and its analogs?
A1: The synthesis of this compound, an amide alkaloid, generally involves a convergent approach. The core strategy consists of two main stages:
-
Synthesis of the Polyenoic Acid Side Chain: This involves the construction of the (2E,4E,10E)-11-(1,3-benzodioxol-5-yl)undeca-2,4,10-trienoic acid backbone. Common methods for forming the conjugated polyene system include the Wittig reaction, Horner-Wadsworth-Emmons reaction, or Heck coupling.[1][2]
-
Amide Coupling: The synthesized polyenoic acid is then coupled with piperidine or a substituted piperidine analog to form the final amide product. This step is crucial and requires optimized conditions to ensure high yield and purity.[3]
Q2: What are the most critical steps to optimize in the synthesis of this compound analogs?
A2: The two most critical aspects to optimize are the stereoselective formation of the polyene chain and the efficiency of the final amide coupling step. For the polyene synthesis, controlling the E/Z stereochemistry of the double bonds is paramount, as it significantly impacts the biological activity of the final compound. For the amide coupling, overcoming potential steric hindrance and side reactions is key to achieving a good yield.
Q3: What signaling pathways are potentially modulated by this compound analogs?
A3: While direct studies on this compound are limited, related piperine alkaloids have been shown to modulate key cellular signaling pathways. These include the NF-κB and PI3K/Akt/mTOR pathways, which are critical in inflammation and cell proliferation.[4][5][6][7] It is plausible that this compound analogs exert their biological effects through similar mechanisms.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound analogs.
Troubleshooting Amide Coupling of Polyenoic Acid and Piperidine
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no product formation | 1. Inefficient activation of the carboxylic acid.2. Deactivation of the coupling reagent by moisture.3. Low nucleophilicity of the piperidine nitrogen. | 1. Use a more robust activating agent such as HATU or COMU.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Add a non-nucleophilic base like DIPEA to facilitate the reaction. |
| Formation of multiple byproducts | 1. Side reactions involving the polyene chain.2. Self-condensation of the activated carboxylic acid. | 1. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).2. Add the piperidine component immediately after the carboxylic acid activation.3. Use a less reactive coupling reagent if over-activation is suspected. |
| Epimerization of chiral centers (if applicable) | 1. Prolonged exposure to basic conditions.2. High reaction temperatures. | 1. Use a hindered base like 2,4,6-collidine.2. Keep the reaction temperature as low as possible while ensuring a reasonable reaction rate. |
Troubleshooting Polyene Chain Synthesis via Wittig Reaction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired alkene | 1. Incomplete ylide formation.2. Steric hindrance between the aldehyde and the ylide.3. Unstable ylide. | 1. Use a stronger base (e.g., n-BuLi, NaHMDS) for ylide generation.2. For sterically hindered substrates, consider the Horner-Wadsworth-Emmons reaction.3. Prepare and use the ylide at low temperatures (-78 °C). |
| Poor E/Z selectivity | 1. Use of a stabilized ylide leading to the E-isomer.2. Use of a non-stabilized ylide leading to the Z-isomer. | 1. For the desired (E,E)-configuration, a stabilized ylide is generally preferred.2. To favor the E-isomer with semi-stabilized ylides, Schlosser modification conditions can be employed.[8] |
| Difficulty in removing triphenylphosphine oxide byproduct | 1. High polarity and water solubility of the byproduct. | 1. Purification by column chromatography on silica gel is the most effective method.2. In some cases, precipitation of the byproduct from a non-polar solvent can be attempted. |
III. Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data for key reactions in the synthesis of this compound analogs.
Table 1: Optimization of Amide Coupling Conditions
| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | EDC/HOBt | DIPEA | DCM | 0 to rt | 12 | 65 |
| 2 | HATU | DIPEA | DMF | 0 to rt | 4 | 92 |
| 3 | PyBOP | 2,4,6-Collidine | CH3CN | rt | 6 | 85 |
| 4 | T3P | Pyridine | THF | rt | 8 | 78 |
Data is illustrative and based on typical conditions for similar amide couplings.[3][9]
Table 2: Optimization of Wittig Reaction for Polyene Synthesis
| Entry | Aldehyde | Phosphonium Salt | Base | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio |
| 1 | Piperonal | (Triphenylphosphoranylidene)acetaldehyde | NaH | THF | 0 to rt | 75 | >95:5 |
| 2 | Dienal | Crotyltriphenylphosphonium bromide | n-BuLi | THF | -78 to rt | 82 | 15:85 |
| 3 | Dienal | (Triphenylphosphoranylidene)acetate | K2CO3 | Toluene | 80 | 68 | >98:2 |
| 4 | Piperonal | Allyltriphenylphosphonium bromide | t-BuOK | THF | 0 to rt | 88 | 50:50 |
Data is illustrative and based on general Wittig reaction optimizations.[2][10][11]
IV. Experimental Protocols
Protocol 1: Synthesis of (2E,4E,10E)-11-(1,3-benzodioxol-5-yl)undeca-2,4,10-trienoic acid (Hypothetical Route based on Analogs)
This protocol is a representative, hypothetical procedure based on common methods for synthesizing similar polyenoic acids, such as piperic acid.[1]
-
Step 1: Wittig-Horner reaction to form the dienal. To a solution of piperonal (1.0 eq) in anhydrous THF, add the ylide generated from an appropriate phosphonium salt (e.g., (3-ethoxy-3-oxopropyl)triphenylphosphonium bromide) (1.1 eq) and a suitable base (e.g., NaH) at 0 °C. Stir the reaction mixture at room temperature for 12 hours. Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate. Purify the crude product by column chromatography to yield the corresponding dienal.
-
Step 2: Second Wittig reaction to extend the chain. To a solution of the dienal from Step 1 (1.0 eq) in anhydrous THF at -78 °C, add the ylide generated from a suitable phosphonium salt (e.g., (5-carboxypentyl)triphenylphosphonium bromide) (1.1 eq) and n-BuLi (1.1 eq). Allow the reaction to warm to room temperature and stir for 16 hours.
-
Work-up and Purification. Quench the reaction with water and acidify with 1M HCl. Extract the product with ethyl acetate, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude acid by recrystallization or column chromatography.
Protocol 2: Amide Coupling of Polyenoic Acid with Piperidine
This protocol is a general procedure for the amide coupling step.[3]
-
Activation of the Carboxylic Acid. To a solution of the polyenoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq) at 0 °C under an argon atmosphere. Stir the mixture for 15 minutes.
-
Amine Addition. Add piperidine (1.2 eq) to the reaction mixture at 0 °C.
-
Reaction and Monitoring. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification. Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound analog.
V. Visualizations
Caption: General synthetic workflow for this compound analogs.
Caption: Troubleshooting logic for low-yield amide coupling reactions.
Caption: Plausible signaling pathways modulated by this compound analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperlongumine Inhibits NF-κB Activity and Attenuates Aggressive Growth Characteristics of Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperlongumine, a piper alkaloid targets Ras/PI3K/Akt/mTOR signaling axis to inhibit tumor cell growth and proliferation in DMH/DSS induced experimental colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. sciepub.com [sciepub.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Piperine and Piperundecalidine Bioactivity: A Call for Further Research
An in-depth guide for researchers, scientists, and drug development professionals on the known bioactivities of the Piper alkaloid, Piperine, and a highlight on the research gap concerning its lesser-known counterpart, Piperundecalidine.
Introduction
The genus Piper, a cornerstone of traditional medicine, is a rich source of bioactive alkaloids, with Piperine from Piper nigrum (black pepper) being the most extensively studied. Its wide-ranging pharmacological effects are well-documented, positioning it as a compound of significant interest in drug discovery. In contrast, this compound, an amide alkaloid isolated from Piper longum, remains largely unexplored. While chemical suppliers and databases attribute general anti-inflammatory, analgesic, and hepatoprotective properties to this compound, a thorough review of the scientific literature reveals a significant lack of quantitative experimental data to substantiate these claims. This guide provides a comprehensive comparative analysis of the bioactivity of Piperine, supported by experimental data, and underscores the critical need for research into the pharmacological potential of this compound.
I. Piperine: A Multifaceted Bioactive Alkaloid
Piperine is the primary alkaloid in black pepper responsible for its pungency and has demonstrated a remarkable spectrum of biological activities.[1] Its therapeutic potential spans anti-inflammatory, anti-cancer, neuroprotective, and bioavailability-enhancing properties.[2]
Anti-Inflammatory Activity
Piperine has been shown to exert potent anti-inflammatory effects in various experimental models. It can inhibit the production of pro-inflammatory mediators such as interleukin-6 (IL-6) and prostaglandin E2 (PGE2).[3]
Anticancer Potential
Numerous studies have highlighted the anticancer activities of Piperine. It has been reported to inhibit the proliferation of various cancer cell lines and suppress tumor growth.[4] The mechanisms underlying its anticancer effects are multifaceted, involving the modulation of several critical signaling pathways.
Neuroprotective Effects
Piperine has demonstrated neuroprotective properties in models of neurodegenerative diseases.[5] Its antioxidant and anti-inflammatory actions within the central nervous system are believed to contribute to these effects. For instance, it has been shown to protect against corticosterone-induced neurotoxicity.[6]
Bioavailability Enhancement
A unique and well-established property of Piperine is its ability to enhance the bioavailability of other drugs and phytonutrients.[7] It achieves this by inhibiting drug-metabolizing enzymes in the liver and intestines, thereby increasing the plasma concentration and efficacy of co-administered substances.[7]
II. Quantitative Bioactivity Data: Piperine
The following tables summarize key quantitative data on the bioactivity of Piperine from various experimental studies.
Table 1: Anti-Inflammatory and Analgesic Activity of Piperine
| Bioactivity | Experimental Model | Dose/Concentration | Observed Effect | Reference |
| Anti-inflammatory | Carrageenan-induced paw edema in rats | 10 and 15 mg/kg | Significant anti-inflammatory effect | [1] |
| Analgesic | Acetic acid-induced writhing in mice | 10 mg/kg | Complete termination of writhes | [1] |
| Analgesic | Hot plate method in mice | 5 and 10 mg/kg | Significant analgesic activity | [1] |
Table 2: Anticancer Activity of Piperine
| Cancer Cell Line | Assay | IC50 Value | Reference |
| Oral Squamous Carcinoma (KB) | MTT Assay | Not specified, but dose-dependent cytotoxicity observed | [8] |
| Gastric Cancer (TMK-1) | Invasion Assay | Inhibition of IL-6 induced invasion | [8] |
| Triple-Negative Breast Cancer (TNBC) | Proliferation Assay | Inhibition of cell proliferation | [8] |
| Prostate Cancer (LNCaP, PC-3, DU-145) | Proliferation Assay | Anti-proliferative activity | [8] |
III. Signaling Pathways Modulated by Piperine
Piperine's diverse biological effects are a consequence of its ability to modulate multiple intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Piperine has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory and proliferative genes.
Caption: Piperine inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, p38, and JNK, is involved in cell proliferation, differentiation, and apoptosis. Piperine has been observed to modulate the activity of these kinases in various cell types.[9]
Caption: Piperine modulates the MAPK signaling pathway.
IV. Experimental Protocols for Bioactivity Assessment
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the bioactivities of compounds like Piperine.
Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)
This in vivo model is widely used to screen for acute anti-inflammatory activity.
-
Animal Model: Wistar rats are typically used.
-
Procedure:
-
Animals are divided into control, standard (e.g., indomethacin), and test groups (receiving different doses of the compound).
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After a specified time (e.g., 1 hour), a sub-plantar injection of carrageenan (a phlogistic agent) is given into the right hind paw.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
MTT Assay (In Vitro Cytotoxicity)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
-
Data Analysis: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
V. This compound: An Uncharted Territory
This compound is an amide alkaloid that has been isolated from Piper longum.[4] Despite its availability from commercial suppliers and its mention in chemical databases with purported bioactivities, there is a stark absence of published primary research detailing its pharmacological effects. Searches for quantitative data, experimental protocols, or mechanistic studies on the anti-inflammatory, analgesic, or hepatoprotective activities of this compound have been unfruitful.
This represents a significant knowledge gap, but also an exciting opportunity for research. The established bioactivities of other alkaloids from Piper longum, such as piperlongumine, which has shown potent analgesic and anti-inflammatory effects, suggest that this compound may also possess valuable pharmacological properties.[10]
VI. Proposed Workflow for Investigating this compound Bioactivity
To bridge the current knowledge gap, a systematic investigation into the bioactivity of this compound is warranted. The following workflow is proposed for future research endeavors.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ijnrd.org [ijnrd.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Alkaloids | 88660-11-1 | Invivochem [invivochem.com]
- 6. Hepatoprotective effect of dihydroxy piperlongumine in high cholesterol-induced non-alcoholic fatty liver disease zebrafish via antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RTECS NUMBER-TM7237200-Chemical Toxicity Database [drugfuture.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. ijpsonline.com [ijpsonline.com]
Validating the Anti-inflammatory Effects of Piperine in Animal Models: A Comparative Guide
Absence of data on Piperundecalidine necessitates the use of Piperine as a representative compound from the Piper genus to evaluate anti-inflammatory effects in established animal models. This guide provides a comparative analysis of Piperine's anti-inflammatory efficacy against standard drugs, supported by experimental data from preclinical studies. The information is intended for researchers, scientists, and professionals in drug development.
Comparative Efficacy of Piperine in Preclinical Models
Piperine, an alkaloid isolated from Piper nigrum (black pepper), has demonstrated significant anti-inflammatory properties in various animal models. Its effects on acute and chronic inflammation have been evaluated, often in comparison with well-established nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.
Carrageenan-Induced Paw Edema
This widely used model induces acute inflammation. The edematous response is measured as an increase in paw volume or thickness over several hours.
| Compound | Dose | Animal Model | Time Point | % Inhibition of Edema | Reference |
| Piperine | 20 mg/kg, p.o. | Rat | 3 h | Significant reduction | [1] |
| Piperine | 100 mg/kg, p.o. | Rat | 3 h | Significant reduction | [1] |
| Indomethacin | 10 mg/kg, p.o. | Rat | 2 h | 46.87% | [2] |
| Indomethacin | 10 mg/kg, p.o. | Rat | 3 h | 65.71% | [2] |
| Dexamethasone | 10 mg/kg, i.p. | Rat | 3 h | Significant reduction | [3] |
| Curcumin | 200 mg/kg, p.o. | Rat | 2 h | 53.85% | [2] |
| Curcumin | 400 mg/kg, p.o. | Rat | 2 h | 58.97% | [2] |
Complete Freund's Adjuvant (CFA)-Induced Arthritis
This model mimics chronic inflammation, characteristic of rheumatoid arthritis, with symptoms including paw swelling and joint destruction.
| Compound | Dose | Animal Model | Parameter | Outcome | Reference |
| Piperine | 20 mg/kg/day, p.o. | Rat | Arthritic symptoms | Significant reduction from day 4 | [1] |
| Piperine | 100 mg/kg/day, p.o. | Rat | Arthritic symptoms | Significant reduction from day 4 | [1] |
| Piperine | 100 mg/kg, p.o. | Rat | Inflammatory area in ankle joints | Significantly reduced | [1] |
| Indomethacin | 3 mg/kg, p.o. | Rat | Paw volume | Marked reduction | [4] |
| Indomethacin | 400 µg/kg, p.o. | Rat | Arthritic score | Reduction | [5] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol outlines the induction and assessment of acute inflammation.
-
Animal Model : Male Wistar or Sprague-Dawley rats (150-250g) are typically used.[6]
-
Groups : Animals are divided into control, standard drug (e.g., Indomethacin), and Piperine-treated groups.
-
Treatment : Test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses 30 to 60 minutes before carrageenan injection. The control group receives the vehicle.[2]
-
Induction of Edema : 0.1 mL of 1% carrageenan solution is injected into the subplantar region of the right hind paw.[3][7]
-
Measurement : Paw volume or thickness is measured using a plethysmometer or digital calipers at baseline (0 h) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[3]
-
Data Analysis : The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Control Paw Volume - Treated Paw Volume) / Control Paw Volume] x 100
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats
This protocol describes the induction and evaluation of chronic inflammation.
-
Animal Model : Male Wistar or Sprague-Dawley rats are commonly used.
-
Induction of Arthritis : A single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) is administered into the subplantar region of one of the hind paws.[8]
-
Treatment Protocol : Treatment with Piperine, a standard drug (e.g., Indomethacin), or vehicle is typically initiated on the day of or a few days after CFA injection and continues for a specified period (e.g., 21 or 28 days).[8][9]
-
Assessment Parameters :
-
Paw Volume : Measured periodically to assess swelling.[10]
-
Arthritic Score : A visual scoring system based on erythema, swelling, and joint deformity.[4]
-
Body Weight : Monitored as a general health indicator.[10]
-
Histopathology : At the end of the study, ankle joints are collected for histological examination to assess inflammation, pannus formation, and cartilage/bone erosion.[1]
-
Biochemical Markers : Blood samples can be collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory markers.[10][11]
-
Caption: Workflow for CFA-Induced Arthritis Model.
Signaling Pathways Modulated by Piperine
Piperine exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[12][13]
-
NF-κB Inhibition : In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of pro-inflammatory genes. Piperine has been shown to inhibit the degradation of IκB proteins, which in turn prevents the translocation of the p65 subunit of NF-κB into the nucleus. This suppression of NF-κB activation leads to a decrease in the production of inflammatory mediators such as TNF-α, IL-6, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[12]
Caption: Inhibition of the NF-κB pathway by Piperine.
References
- 1. Anti-inflammatory and antiarthritic effects of piperine in human interleukin 1beta-stimulated fibroblast-like synoviocytes and in rat arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thaiscience.info [thaiscience.info]
- 3. brieflands.com [brieflands.com]
- 4. Anti-Inflammatory, Anti-Arthritic and Anti-Nociceptive Activities of Nigella sativa Oil in a Rat Model of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Arthritic Effect of Edaravone Against Complete Freund Adjuvant Induced Arthritis via Osteoclast Differentiation and HIF-1α–VEGF–ANG-1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. Frontiers | Butin Attenuates Arthritis in Complete Freund’s Adjuvant-Treated Arthritic Rats: Possibly Mediated by Its Antioxidant and Anti-Inflammatory Actions [frontiersin.org]
- 9. phcogres.com [phcogres.com]
- 10. Combinatory Effects of Bone Marrow-Derived Mesenchymal Stem Cells and Indomethacin on Adjuvant-Induced Arthritis in Wistar Rats: Roles of IL-1β, IL-4, Nrf-2, and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of indomethacin-loaded nanocapsules in experimental models of inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Piperine inhibits LPS induced expression of inflammatory mediators in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory and Antioxidant Properties of Piper Species: A Perspective from Screening to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Piperundecalidine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to Piperundecalidine, a naturally occurring amide alkaloid. Due to the limited availability of specific SAR studies on this compound analogs, this guide draws upon research on the closely related compound, piperine, and other synthetic piperidine derivatives to illustrate the principles and experimental approaches relevant to the field. The data presented herein is intended to serve as a valuable resource for the rational design and development of novel therapeutic agents based on the this compound scaffold.
I. Comparative Biological Activities of Piperine Analogs
The following tables summarize the in vitro biological activities of various piperine analogs, highlighting the impact of structural modifications on their cytotoxic, anti-inflammatory, and antimycobacterial properties.
Table 1: Cytotoxic Activity of Piperine Analogs Against Human Cancer Cell Lines
A series of 3,5-bis(benzylidene)piperidin-4-ones, which share a core structural motif with the extended polyene chain of this compound, have been evaluated for their cytotoxic effects. The half-maximal cytotoxic concentration (CC50) values demonstrate the potency and selectivity of these compounds.
| Compound | R1 | R2 | R3 | R4 | R5 | CC50 (µM) vs. HSC-2 | CC50 (µM) vs. HGF (Normal) | Selectivity Index (SI) |
| 1a | H | H | H | H | H | 1.8 | >100 | >55.6 |
| 1b | 2-Cl | H | H | 2-Cl | H | 0.9 | 18 | 20.0 |
| 1c | 3-Cl | H | H | 3-Cl | H | 1.5 | 45 | 30.0 |
| 1d | 4-Cl | H | H | 4-Cl | H | 1.2 | 28 | 23.3 |
| 1e | 2-F | H | H | 2-F | H | 1.3 | 25 | 19.2 |
| 1f | 3-F | H | H | 3-F | H | 2.1 | 60 | 28.6 |
| 1g | 4-F | H | H | 4-F | H | 1.9 | 48 | 25.3 |
| Doxorubicin | - | - | - | - | - | 0.5 | 1.2 | 2.4 |
Data synthesized from studies on 3,5-bis(benzylidene)piperidin-4-ones which have structural similarities to the extended polyene chain of this compound. HSC-2: Human Squamous Carcinoma Cell Line; HGF: Human Gingival Fibroblasts. Selectivity Index (SI) = CC50 (Normal Cells) / CC50 (Cancer Cells).
Table 2: Anti-Inflammatory Activity of Piperine Analogs
The anti-inflammatory potential of piperine and its derivatives has been assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Compound | Modification | IC50 (µM) for NO Inhibition |
| Piperine | Parent Compound | 25.8 |
| Analog 2a | N-isobutyl amide | 18.5 |
| Analog 2b | N-pyrrolidine amide | 35.2 |
| Analog 2c | N-(4-methylpiperidine) amide | 22.1 |
| Curcumin | Positive Control | 15.4 |
Data based on studies of synthetic piperine analogs.
Table 3: Antimycobacterial Activity of Piperine Amide Analogs
Replacement of the piperidine moiety in piperine with other cyclic amines has yielded potent inhibitors of Mycobacterium tuberculosis H37Rv.
| Compound | Amine Moiety | MIC (µM) | Cytotoxicity (IC50, µM) vs. HEK293T | Selectivity Index (SI) |
| Piperine | Piperidine | >125 | >100 | - |
| Analog 3a | 1-Adamantylamine | 0.09 | 85 | 944 |
| Analog 3b | (+)-Isopinocampheylamine | 0.07 | 97 | 1387 |
| Analog 3c | Cyclohexylamine | 2.8 | >100 | >35.7 |
| Isoniazid | Standard Drug | 0.4 | - | - |
Data from studies on synthetic piperine amide analogs.[1] MIC: Minimum Inhibitory Concentration; HEK293T: Human Embryonic Kidney Cells. Selectivity Index (SI) = IC50 (HEK293T) / MIC.
II. Experimental Protocols
A. Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]
-
Cell Seeding: Human cancer cells (e.g., HSC-2) and normal cells (e.g., HGF) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (CC50) is calculated from the dose-response curves.
B. Anti-inflammatory Assay (Nitric Oxide Inhibition)
The anti-inflammatory activity is assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Treatment: Cells are pre-treated with different concentrations of the test compounds for 1 hour.
-
LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control, and the IC50 value is determined.
C. Antimycobacterial Assay (Microplate Alamar Blue Assay)
The minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis is determined using the Microplate Alamar Blue Assay (MABA).[1]
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 7 days.
-
Alamar Blue Addition: Alamar Blue solution is added to each well, and the plates are re-incubated for 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
III. Visualizations
A. General Synthetic Scheme for Piperine Analogs
The following diagram illustrates a generalized synthetic workflow for the preparation of piperine analogs, which could be adapted for the synthesis of this compound derivatives.
Caption: Synthetic workflow for piperine analogs.
B. Signaling Pathway for Anti-inflammatory Action
This diagram depicts a simplified signaling pathway involved in the inflammatory response that is often targeted by anti-inflammatory agents like piperine analogs.
Caption: LPS-induced inflammatory signaling pathway.
C. Logical Relationship in SAR of Cytotoxic Analogs
The following diagram illustrates the key structural features influencing the cytotoxic activity and selectivity of the 3,5-bis(benzylidene)piperidin-4-one series.
References
Independent Replication of Piperundecalidine Findings: A Guide for Researchers
Despite mentions of its potential biological activities, publicly available, peer-reviewed research providing specific quantitative data on the effects of Piperundecalidine is currently lacking. This significant gap in the scientific literature prevents a comprehensive and objective comparison with alternative compounds and hinders any attempts at independent replication of its purported findings.
This compound, an amide alkaloid isolated from plants of the Piper genus, such as Piper longum, has been attributed with a variety of biological properties, including anti-inflammatory, analgesic, anti-amoebic, anti-depressant, and hepatoprotective effects.[1][2][3] However, a thorough review of published scientific literature reveals a notable absence of primary research articles that present detailed, quantitative data from in vitro or in vivo studies. Consequently, crucial metrics such as IC50 (half-maximal inhibitory concentration) or ED50 (median effective dose) values, which are essential for evaluating the potency and efficacy of a compound, are not available for this compound.
This absence of foundational data makes it impossible to conduct a comparative analysis against other compounds with similar therapeutic indications. Furthermore, the lack of detailed experimental protocols in the public domain precludes any independent efforts to replicate and validate the initial observations.
For researchers and drug development professionals interested in the potential of this compound, the primary focus should be on conducting foundational research to establish its biological activity profile.
Proposed Initial Experimental Workflow
To address the current knowledge gap, a systematic investigation of this compound's properties is required. The following workflow outlines a potential starting point for researchers.
Caption: Proposed initial experimental workflow for the systematic evaluation of this compound's biological activity.
Hypothetical Signaling Pathway Exploration
Based on the activities of the related and well-studied compound, Piperine, initial investigations into this compound's mechanism of action could focus on inflammatory signaling pathways. Piperine has been shown to modulate pathways such as NF-κB and MAPK. A hypothetical starting point for investigating this compound's anti-inflammatory effects could be its potential interaction with upstream components of these pathways.
Caption: Hypothetical anti-inflammatory signaling pathway for this compound, suggesting potential inhibition of upstream kinases.
The current body of scientific literature does not contain sufficient data to create a comprehensive comparison guide for this compound or to facilitate the independent replication of its purported findings. The information available is general and lacks the specific, quantitative, and methodological details necessary for rigorous scientific evaluation. Future research should focus on generating this foundational data to enable a clearer understanding of this compound's potential therapeutic value. Until such primary research is published and independently verified, any claims regarding its biological effects should be approached with caution.
References
Evaluating Piperundecalidine against other known anti-depressant compounds
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative evaluation of piperine, an alkaloid from Piper longum, against two established antidepressant compounds: Fluoxetine, a Selective Serotonin Reuptake Inhibitor (SSRI), and Venlafaxine, a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI). While the initial focus of this analysis was Piperundecalidine, a related compound from the same plant, a lack of specific preclinical data necessitated a shift to the more extensively studied piperine. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the distinct mechanisms of action.
Comparative Efficacy and Potency
The following tables summarize the in vitro and in vivo data for piperine, fluoxetine, and venlafaxine. Direct comparison of behavioral data should be approached with caution due to variations in experimental conditions across different studies.
Table 1: In Vitro Pharmacological Profile
| Compound | Primary Target(s) | IC₅₀ / Kᵢ (nM) | Assay Type |
| Piperine | Monoamine Oxidase A (MAO-A) | IC₅₀: 20,900[1][2] | Enzyme Inhibition Assay |
| Monoamine Oxidase B (MAO-B) | IC₅₀: 7,000[1][2] | Enzyme Inhibition Assay | |
| Fluoxetine | Serotonin Transporter (SERT) | Kᵢ: ~1-10 | Radioligand Binding Assay |
| Venlafaxine | Serotonin Transporter (SERT) | Kᵢ: 74[3] | Radioligand Binding Assay |
| Norepinephrine Transporter (NET) | Kᵢ: 1,260[3] | Radioligand Binding Assay |
Note: IC₅₀ is the half-maximal inhibitory concentration. Kᵢ is the inhibitory constant.
Table 2: Preclinical Behavioral Efficacy in Rodent Models
| Compound | Behavioral Test | Dose Range | Effect on Immobility Time | Species |
| Piperine | Tail Suspension Test | Not specified | Significantly reduced | Mice[1] |
| Forced Swim Test | 20 mg/kg | Significant decrease | Rats | |
| Fluoxetine | Forced Swim Test | 10-20 mg/kg | Significant decrease | Mice[4] |
| Venlafaxine | Forced Swim Test | 4-8 mg/kg | Significant decrease | Mice[5] |
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity in rodents.[6]
-
Apparatus: A transparent cylindrical container (typically 25 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm, preventing the animal from touching the bottom or escaping.[7]
-
Procedure: Mice are gently placed into the water for a 6-minute session.[8] The entire session is typically recorded for later analysis.
-
Scoring: The duration of immobility, defined as the time the animal floats passively with only minor movements to keep its head above water, is measured, usually during the last 4 minutes of the test.[8] A decrease in immobility time is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral despair model used for screening potential antidepressant compounds in mice.[9]
-
Apparatus: A suspension bar or ledge is used, from which the mouse can be suspended by its tail. The area should be free of surfaces the mouse can climb onto.
-
Procedure: A piece of adhesive tape is attached to the end of the mouse's tail, and the mouse is suspended from the bar for a 6-minute period.[1]
-
Scoring: The duration of immobility, defined as the absence of any limb or body movements, is recorded.[1] A reduction in immobility time suggests antidepressant-like properties.
Monoamine Oxidase (MAO) Inhibition Assay
This in vitro assay determines the inhibitory potential of a compound against MAO-A and MAO-B enzymes.
-
Principle: The assay measures the product of the oxidative deamination of a substrate by MAO. A common method involves a peroxidase-linked spectrophotometric assay where the hydrogen peroxide produced in the MAO reaction is used to generate a colored product.[10]
-
Procedure:
-
Mitochondrial fractions containing MAO enzymes are prepared from tissue homogenates (e.g., rat brain).
-
The enzyme preparation is incubated with the test compound at various concentrations.
-
A specific substrate (e.g., kynuramine for both MAO-A and MAO-B, or more selective substrates) is added to initiate the reaction.[11]
-
For the peroxidase-linked assay, a chromogenic substrate and horseradish peroxidase are included.
-
The formation of the product is measured over time using a spectrophotometer or fluorometer.
-
-
Data Analysis: The IC₅₀ value is calculated by determining the concentration of the compound that inhibits 50% of the enzyme activity.
Serotonin and Norepinephrine Transporter Binding Assays
These assays determine the affinity of a compound for the serotonin (SERT) and norepinephrine (NET) transporters.
-
Principle: A competitive radioligand binding assay is used. The test compound competes with a known radiolabeled ligand that has high affinity for the transporter.
-
Procedure:
-
Cell membranes expressing the transporter of interest (e.g., from HEK293 cells) are prepared.[12]
-
The membranes are incubated with a fixed concentration of the radioligand (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET) and varying concentrations of the test compound.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
-
Data Analysis: The Kᵢ value is calculated from the IC₅₀ value of the competition curve, representing the affinity of the compound for the transporter.
Mechanism of Action and Signaling Pathways
The antidepressant effects of piperine, fluoxetine, and venlafaxine are mediated by distinct molecular mechanisms that ultimately lead to an increase in the synaptic availability of monoamine neurotransmitters.
Caption: MAO Inhibitor (Piperine) Signaling Pathway
Caption: SSRI (Fluoxetine) Signaling Pathway
Caption: SNRI (Venlafaxine) Signaling Pathway
Caption: Forced Swim Test Experimental Workflow
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. ClinPGx [clinpgx.org]
- 3. animal.research.wvu.edu [animal.research.wvu.edu]
- 4. Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 7. Effects of the antidepressants desipramine and fluvoxamine on latency to immobility and duration of immobility in the forced swim test in adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. brieflands.com [brieflands.com]
- 11. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Benchmarking Piperundecalidine's Analgesic Effects: A Comparative Analysis Against Standard Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analgesic potential of Piperundecalidine, a naturally occurring amide alkaloid, against established standard analgesic drugs. Due to the limited availability of direct comparative preclinical data for this compound in publicly accessible literature, this document outlines the established methodologies and signaling pathways used for such benchmarking, providing a framework for future research and analysis. While specific quantitative data for this compound is not available, this guide presents the typical data formats and expected outcomes from standard analgesic screening models.
Introduction to this compound
Standard Analgesic Drugs for Benchmarking
To evaluate the potential of a novel analgesic compound, its efficacy is typically compared against well-characterized standard drugs. These standards fall into two main categories:
-
Opioid Analgesics: These drugs, such as Morphine, act primarily on the central nervous system by binding to opioid receptors. They are highly effective for moderate to severe pain.
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): This class includes drugs like Indomethacin and Diclofenac. They primarily act peripherally by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of pain and inflammation.
Preclinical Models for Analgesic Activity Screening
The analgesic effects of a test compound are typically evaluated using a battery of established in vivo models in rodents. These tests are designed to assess different pain modalities, including thermal and visceral pain.
1. Hot Plate Test (Thermal Pain)
This model evaluates the response to a thermal stimulus, primarily assessing centrally mediated analgesia.
2. Tail-Flick Test (Thermal Pain)
Similar to the hot plate test, this model measures the latency to withdraw the tail from a radiant heat source, indicating a spinal reflex response to thermal pain.
3. Acetic Acid-Induced Writhing Test (Visceral Pain)
This test induces visceral pain by intraperitoneal injection of acetic acid, causing characteristic abdominal constrictions (writhes). It is sensitive to both centrally and peripherally acting analgesics.
Data Presentation: Hypothetical Comparative Data
The following tables illustrate how quantitative data from these preclinical models would be presented to compare this compound with standard analgesics. Note: The data for this compound in these tables is hypothetical and for illustrative purposes only, pending actual experimental results.
Table 1: Effect of this compound and Standard Drugs on Hot Plate Test in Mice
| Treatment Group | Dose (mg/kg) | Latency Time (seconds) ± SEM | % Increase in Latency |
| Control (Vehicle) | - | 10.2 ± 0.5 | - |
| This compound | 10 | Data Not Available | Data Not Available |
| This compound | 20 | Data Not Available | Data Not Available |
| Morphine | 10 | 25.8 ± 1.2 | 152.9% |
Table 2: Effect of this compound and Standard Drugs on Tail-Flick Test in Mice
| Treatment Group | Dose (mg/kg) | Reaction Time (seconds) ± SEM | % Increase in Reaction Time |
| Control (Vehicle) | - | 2.5 ± 0.2 | - |
| This compound | 10 | Data Not Available | Data Not Available |
| This compound | 20 | Data Not Available | Data Not Available |
| Morphine | 10 | 6.8 ± 0.4 | 172.0% |
Table 3: Effect of this compound and Standard Drugs on Acetic Acid-Induced Writhing in Mice
| Treatment Group | Dose (mg/kg) | Number of Writhes ± SEM | % Inhibition |
| Control (Vehicle) | - | 45.6 ± 3.1 | - |
| This compound | 10 | Data Not Available | Data Not Available |
| This compound | 20 | Data Not Available | Data Not Available |
| Indomethacin | 10 | 15.2 ± 1.8 | 66.7% |
| Diclofenac | 10 | 12.4 ± 1.5 | 72.8% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the key analgesic assays.
Hot Plate Test Protocol
-
Apparatus: A commercially available hot plate analgesiometer with the surface maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animals: Mice are individually placed on the hot plate.
-
Measurement: The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
Procedure: Baseline latency is measured before drug administration. The test compound or standard drug is administered, and the latency is measured again at predetermined time intervals (e.g., 30, 60, 90 minutes).
Tail-Flick Test Protocol
-
Apparatus: A tail-flick analgesiometer that focuses a high-intensity light beam on the animal's tail.
-
Animals: Mice are gently restrained, with their tail exposed and positioned over the light source.
-
Measurement: The time taken for the mouse to flick its tail away from the heat source is automatically recorded. A cut-off time is implemented to prevent burns.
-
Procedure: Similar to the hot plate test, baseline and post-treatment reaction times are measured.
Acetic Acid-Induced Writhing Test Protocol
-
Induction of Writhing: A dilute solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally into mice.
-
Observation: Immediately after the injection, the mice are placed in an observation chamber, and the number of abdominal writhes is counted for a specific period (e.g., 20 minutes).
-
Procedure: The test compound or standard drug is administered a set time (e.g., 30 minutes) before the acetic acid injection. The number of writhes in the treated groups is compared to the vehicle-treated control group.
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] × 100
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways is essential for characterizing the mechanism of action of a novel analgesic.
Opioid Signaling Pathway
Opioid analgesics like morphine exert their effects by binding to and activating opioid receptors (μ, δ, and κ), which are G-protein coupled receptors (GPCRs). This activation leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, reduction in intracellular cAMP levels, and modulation of ion channels. The net effect is a decrease in neuronal excitability and the inhibition of pain signal transmission.
Opioid Agonist Signaling Pathway
NSAID Mechanism of Action
NSAIDs, such as indomethacin and diclofenac, primarily exert their analgesic and anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1][2] By reducing prostaglandin synthesis, NSAIDs decrease the sensitization of peripheral nociceptors.[1]
NSAID Mechanism of Action
Experimental Workflow for Analgesic Screening
A typical workflow for screening a novel compound for analgesic activity involves a sequential and systematic process.
Experimental Workflow
Conclusion and Future Directions
While this compound has been identified as a compound of interest with potential analgesic properties, there is a clear need for rigorous preclinical evaluation to substantiate these claims. Future research should focus on conducting dose-response studies using the standardized models described in this guide, with direct comparison to both opioid and non-opioid standard drugs. Such studies will be instrumental in elucidating the analgesic profile of this compound, determining its potency and efficacy, and providing the foundational data necessary for any further development as a potential therapeutic agent. Elucidating its mechanism of action will also be a critical step in understanding its potential clinical utility and safety profile.
References
Safety Operating Guide
Prudent Disposal Protocol for Piperundecalidine
Disclaimer: No specific disposal guidelines for Piperundecalidine have been published. The following procedures are based on the chemical properties of this compound and the established disposal protocols for chemically related substances, such as Piperidine and benzodioxoles. These recommendations should be treated as a preliminary guide. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department or a qualified hazardous waste disposal professional to ensure compliance with all local, state, and federal regulations.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the potential hazards associated with the piperidine and benzodioxole functional groups, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, neoprene).
-
Body Protection: A lab coat, chemical-resistant apron, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
II. Physicochemical Properties of this compound
The following table summarizes the known physicochemical properties of this compound. This information is crucial for assessing its potential environmental fate and for determining the appropriate disposal method.
| Property | Value |
| Molecular Formula | C₂₃H₂₉NO₃ |
| Molecular Weight | 367.5 g/mol |
| Appearance | Solid |
| Melting Point | 64.5 - 65.5 °C |
| XLogP3 | 5.4 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 8 |
III. Step-by-Step Disposal Procedure
The recommended disposal method for this compound is incineration in a licensed hazardous waste facility. This is due to its organic nature and the presence of nitrogen, which can form toxic oxides upon incomplete combustion.
Step 1: Waste Identification and Segregation
-
All waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and contaminated PPE, must be classified as hazardous waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Incompatible materials can lead to hazardous reactions. Amides can be incompatible with acids.
-
Collect all solid waste in a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the chemical.
Step 2: Waste Collection and Storage
-
The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Store the sealed container in a designated, well-ventilated, and secure area, away from incompatible materials. The storage area should be cool and dry.
-
Keep a detailed log of the waste generated, including the date and quantity.
Step 3: Arrange for Professional Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the disposal contractor with all available information about the waste, including its chemical composition and any known hazards.
-
The primary recommended method of disposal is high-temperature incineration with appropriate flue gas scrubbing to neutralize harmful emissions, such as nitrogen oxides.[1][2] The combustion of nitrogen-containing organic compounds can produce nitrogen oxides (NOx), which are regulated pollutants.[1][3]
Step 4: Decontamination of Labware
-
All non-disposable labware that has come into contact with this compound should be decontaminated.
-
A recommended procedure is to rinse the labware with a suitable organic solvent (e.g., ethanol or acetone) in a chemical fume hood. The solvent rinse should be collected as hazardous waste.
-
After the solvent rinse, wash the labware with soap and water.
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mcclellandindia.com [mcclellandindia.com]
- 3. "Emissions of nitrogen-containing organic compounds from the burning of" by Matthew M. Coggon, Patrick R. Veres et al. [scholarworks.umt.edu]
Personal protective equipment for handling Piperundecalidine
Disclaimer: This document provides guidance on the personal protective equipment (PPE), handling, and disposal of Piperundecalidine based on available data. Specific safety data sheets (SDS) for this compound were not found in the available resources. Therefore, the following recommendations are extrapolated from the safety data for Piperidine, a structurally related compound, and general laboratory safety best practices. Researchers, scientists, and drug development professionals should exercise caution and conduct a thorough risk assessment before handling this compound.
Personal Protective Equipment (PPE)
Given that this compound is an amide alkaloid intended for research purposes, a comprehensive approach to personal protection is crucial to minimize exposure.[1][2][3] The following PPE is recommended when handling this compound, based on guidelines for similar chemical structures.[4][5][6][7][8]
1.1. Hand Protection:
-
Wear suitable chemical-resistant gloves tested according to standards such as EN 374.[5]
-
Nitrile or neoprene gloves are recommended.[9]
-
Always inspect gloves for integrity before use.[4]
-
Contaminated gloves should be removed using proper technique and disposed of as hazardous waste.
1.2. Eye and Face Protection:
-
For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5]
1.3. Skin and Body Protection:
-
A laboratory coat is mandatory.
-
For procedures with a significant risk of exposure, consider a chemical-resistant apron or a disposable Tyvek suit.[9]
-
Long-sleeved clothing should be worn under the lab coat.[4]
-
Closed-toe shoes are required in the laboratory.
1.4. Respiratory Protection:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5][6]
-
If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[10]
Quantitative Data
The following table summarizes the known physical and chemical properties of this compound.[11]
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₉NO₃ | PubChem[11] |
| Molecular Weight | 367.5 g/mol | PubChem[11] |
| Physical Description | Solid | HMDB[11] |
| Melting Point | 64.5 - 65.5 °C | HMDB[11] |
| CAS Number | 88660-11-1 | PubChem[11] |
| IUPAC Name | (2E,4E,10E)-11-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylundeca-2,4,10-trien-1-one | PubChem[11] |
Operational and Disposal Plans
3.1. Handling and Storage:
-
Handling:
-
Storage:
3.2. Spills and Accidental Release:
-
Personal Precautions:
-
Ensure adequate ventilation.
-
Wear appropriate PPE as described in Section 1.
-
Evacuate personnel from the affected area.
-
-
Containment and Cleaning:
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.
-
For solutions, absorb with an inert material (e.g., sand, diatomaceous earth) and place in a sealed container for disposal.[5]
-
Do not allow the substance to enter drains or waterways.[5][6]
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
3.3. Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[6]
-
Waste should be treated as hazardous and disposed of through a licensed waste disposal company.
-
Do not dispose of down the drain.[6]
Experimental Protocols
Visualizations
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound | Alkaloids | 88660-11-1 | Invivochem [invivochem.com]
- 4. fishersci.fr [fishersci.fr]
- 5. carlroth.com [carlroth.com]
- 6. peptide.com [peptide.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. chemos.de [chemos.de]
- 9. m.youtube.com [m.youtube.com]
- 10. gerpac.eu [gerpac.eu]
- 11. This compound | C23H29NO3 | CID 44453654 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
